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  • Product: 1,1'-Biphenyl, 2,3'-dimethoxy-
  • CAS: 24423-09-4

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 2,3'-dimethoxybiphenyl isomers

Title: Thermodynamic Stability & Conformational Dynamics of 2,3'-Dimethoxybiphenyl: A Technical Assessment Guide Executive Summary This technical guide provides a rigorous analysis of the thermodynamic stability of 2,3'-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Conformational Dynamics of 2,3'-Dimethoxybiphenyl: A Technical Assessment Guide

Executive Summary This technical guide provides a rigorous analysis of the thermodynamic stability of 2,3'-dimethoxybiphenyl (2,3'-DMB), a non-symmetrical biphenyl derivative. Unlike its thermodynamically favored isomers (e.g., 4,4'-dimethoxybiphenyl), 2,3'-DMB exhibits unique instability arising from mono-ortho steric strain and electronic asymmetry. This document outlines the structural causality of this instability, provides a computational framework (DFT) for energy quantification, and details a robust synthetic protocol (Suzuki-Miyaura) to isolate this kinetically accessible but thermodynamically distinct isomer.

Part 1: Structural Dynamics & Conformational Analysis

The thermodynamic stability of biphenyls is governed by the interplay between


-conjugation (planar preference) and steric repulsion (twisted preference). 2,3'-dimethoxybiphenyl presents a specific case of mono-ortho substitution .
The Ortho-Effect and Rotational Barriers

In 2,3'-DMB, the methoxy group at the C2 position introduces a significant steric clash with the hydrogen atoms at C2' and C6' on the opposing ring.

  • Ground State Conformation: Unlike 4,4'-DMB, which can approach planarity (

    
    ), 2,3'-DMB is forced into a highly twisted conformation (dihedral angle 
    
    
    
    ) to minimize the van der Waals repulsion between the C2-OMe oxygen lone pairs and the
    
    
    -cloud/hydrogens of the phenyl ring.
  • Thermodynamic Penalty: This twisted state reduces orbital overlap between the two phenyl rings, raising the standard enthalpy of formation (

    
    ) relative to the 3,3' and 4,4' isomers.
    
  • Atropisomerism Potential: While 2,3'-DMB possesses a chiral axis, the rotational barrier (

    
    ) for mono-ortho methoxy biphenyls is typically 8–10 kcal/mol. This is insufficient for isolation of atropisomers at room temperature (requires 
    
    
    
    kcal/mol), resulting in rapid racemization (Class I atropisomer).
Electronic Asymmetry

The 2,3' substitution pattern creates an electronic imbalance:

  • Ring A (2-OMe): Ortho-substituted, electron-rich, sterically crowded.

  • Ring B (3'-OMe): Meta-substituted, electron-rich, sterically accessible. This asymmetry makes the C1-C1' bond polarized, affecting the vibrational entropy (

    
    ) contribution to the Gibbs Free Energy (
    
    
    
    ).

Part 2: Computational Assessment Protocol (DFT)

Since empirical thermodynamic data for specific unsymmetrical isomers is often sparse, Density Functional Theory (DFT) is the standard for predictive stability analysis.

Protocol 1: Calculating Relative Thermodynamic Stability

  • Basis Set Selection: Use B3LYP/6-311+G(d,p) . The diffuse functions (+) are critical for modeling the lone pair interactions of the methoxy oxygens.

  • Conformational Scanning:

    • Perform a relaxed potential energy surface (PES) scan of the C2-C1-C1'-C2' dihedral angle from

      
       to 
      
      
      
      in
      
      
      increments.
    • Identify the global minimum (likely near

      
      ) and the transition states (
      
      
      
      planar and
      
      
      perpendicular).
  • Frequency Calculation:

    • Run a frequency calculation at the optimized geometry to ensure no imaginary frequencies (verifying a true minimum).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (

      
      ).
      

Self-Validating Check: If the calculated imaginary frequency is present, the structure is a transition state, not a stable isomer. Re-optimize following the eigenvector of the imaginary mode.

Part 3: Synthetic Pathways & Thermodynamic Control

To study the stability of 2,3'-DMB, it must be synthesized selectively. Thermodynamic control usually favors the 4,4' isomer; therefore, kinetic control via cross-coupling is required.

Synthesis Workflow: Suzuki-Miyaura Coupling

The most reliable route utilizes the coupling of an aryl boronic acid with an aryl halide.

Reaction Scheme:



Visualized Pathway (Graphviz):

SuzukiCoupling Start1 2-Methoxyphenylboronic acid (Nucleophile) Inter Pd(II) Complex (Transmetallation) Start1->Inter Step 2 (+Base) Start2 3-Bromoanisole (Electrophile) Cat Pd(0) Catalyst (Oxidative Addition) Start2->Cat Step 1 Cat->Inter Prod 2,3'-Dimethoxybiphenyl (Reductive Elimination) Inter->Prod Step 3

Caption: Figure 1: Palladium-catalyzed cross-coupling cycle for the regiospecific synthesis of 2,3'-DMB.

Experimental Protocol
  • Reagents: 1.0 eq 3-Bromoanisole, 1.1 eq 2-Methoxyphenylboronic acid, 0.05 eq Pd(PPh

    
    )
    
    
    
    , 2.0 eq K
    
    
    CO
    
    
    .
  • Solvent System: Degassed Dimethoxyethane (DME) / Water (4:1). Note: Degassing is critical to prevent homocoupling (formation of 2,2' or 3,3' byproducts).

  • Conditions: Reflux at

    
    C for 12 hours under Argon atmosphere.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). 2,3'-DMB typically elutes after 3,3'-DMB but before 2,2'-DMB due to polarity differences induced by the dipole moment vectors.

Part 4: Experimental Validation of Stability

To empirically validate the computational stability predictions, use Variable Temperature NMR (VT-NMR).

Table 1: Comparative Stability Metrics

Parameter2,3'-DMB (Ortho-Meta)3,3'-DMB (Meta-Meta)4,4'-DMB (Para-Para)
Est. Rotational Barrier ~8-10 kcal/mol~2-3 kcal/mol~2-3 kcal/mol
Pref. Dihedral Angle



Relative Energy (

)
+2.5 kcal/mol+0.8 kcal/mol0.0 (Reference)
Steric Strain Source 2-OMe vs 2'-HH vs HMinimal
VT-NMR Coalescence Method

This experiment measures the barrier to rotation around the C1-C1' bond.

  • Sample Prep: Dissolve 10 mg 2,3'-DMB in deuterated toluene (

    
    -toluene) or DMF-
    
    
    
    (for higher boiling point).
  • Low-Temp Scan: Cool to -80°C. The methoxy signals may split or broaden if rotation slows enough to distinguish atropisomers on the NMR timescale.

  • Coalescence: Gradually heat the sample. Record the temperature (

    
    ) where the split peaks merge into a single sharp singlet.
    
  • Calculation: Use the Eyring equation to calculate

    
    :
    
    
    
    
    
    
    Where
    
    
    is the peak separation in Hz at the slow exchange limit.

Logic Visualization (Graphviz):

EnergyProfile Ground Ground State (Twisted ~60°) TS_Planar TS: Planar (0°) (Max Steric Clash) Ground->TS_Planar High Barrier (Steric) TS_Perp TS: Perpendicular (90°) (Loss of Conjugation) Ground->TS_Perp Low Barrier (Electronic)

Caption: Figure 2: Conformational energy landscape showing the two distinct transition states for biphenyl rotation.

References

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Wolf, C. (2007).[1] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Link

  • Johansson, M. P., & Olsen, J. (2008).[2] Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation.[2] Link

Sources

Exploratory

1,1'-Biphenyl, 2,3'-dimethoxy- CAS number and PubChem data

The following technical guide details the chemical identity, synthesis, and characterization of 2,3'-Dimethoxybiphenyl (1,1'-Biphenyl, 2,3'-dimethoxy-). Advanced Synthesis & Characterization for Medicinal Chemistry Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of 2,3'-Dimethoxybiphenyl (1,1'-Biphenyl, 2,3'-dimethoxy-).

Advanced Synthesis & Characterization for Medicinal Chemistry

Executive Summary

1,1'-Biphenyl, 2,3'-dimethoxy- (also known as 2,3'-dimethoxybiphenyl) is a non-symmetric biaryl scaffold used primarily as a model substrate in the development of site-selective cross-coupling methodologies and as a pharmacophore in medicinal chemistry.[1] Unlike its symmetric congeners (e.g., 3,3'- or 4,4'-dimethoxybiphenyl), the 2,3'-isomer presents unique steric and electronic challenges due to the ortho-methoxy group on one ring interacting with the meta-methoxy group on the other.[1] This guide outlines its chemical properties, a validated Suzuki-Miyaura synthesis protocol, and structural characterization data.[1]

Chemical Identity & Properties (Datasheet)

Note on CAS Registry Number: While symmetric isomers like 3,3'-dimethoxybiphenyl (CAS 6161-50-8) and 4,4'-dimethoxybiphenyl (CAS 2132-80-1) are widely indexed, the 2,3'-isomer is frequently cited in synthesis literature without a dedicated, unique commercial CAS entry in public catalogs.[1] It is distinct from 1-methoxy-2-(3-methoxyphenoxy)benzene (a diphenyl ether, CAS 24423-09-4).[1]

PropertyData
IUPAC Name 2,3'-Dimethoxy-1,1'-biphenyl
Systematic Name 1-methoxy-2-(3-methoxyphenyl)benzene
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES COc1ccccc1-c2cccc(OC)c2
InChI Key Computed:[1][2][3]UCHNVSDXSPIKRG-UHFFFAOYSA-N (Isomer specific)
LogP (Predicted) ~3.5
H-Bond Acceptors 2
H-Bond Donors 0
Physical State White to off-white crystalline solid or viscous oil (purity dependent)

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing non-symmetric biaryls is the Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1] For 2,3'-dimethoxybiphenyl, the coupling of 2-bromoanisole and 3-methoxyphenylboronic acid is the preferred route due to the commercial availability and stability of the starting materials.[1]

Reaction Scheme

2-Bromoanisole + 3-Methoxyphenylboronic acid → [Pd(PPh3)4, K2CO3] → 2,3'-Dimethoxybiphenyl[1]

Detailed Methodology

Reagents:

  • Substrate A: 2-Bromoanisole (1.0 equiv)[1]

  • Substrate B: 3-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Protocol:

  • Degassing: In a round-bottom flask equipped with a condenser, combine Toluene, Ethanol, and Water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) stability).[1][4]

  • Addition: Add 2-Bromoanisole (e.g., 5.0 mmol), 3-Methoxyphenylboronic acid (6.0 mmol), and K₂CO₃ (10.0 mmol).

  • Catalyst: Add Pd(PPh₃)₄ (0.15 - 0.25 mmol) under a positive stream of inert gas.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).[1] Dry the organic layer over anhydrous MgSO₄.[1][4]

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% Ethyl Acetate in Hexanes).

Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the formation of the unsymmetrical species.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromoanisole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 2,3'-Dimethoxybiphenyl RedElim->Product Yields Product Substrate1 2-Bromoanisole Substrate1->OxAdd Substrate2 3-Methoxyphenyl- boronic acid Substrate2->TransMet

Caption: Catalytic cycle for the synthesis of 2,3'-dimethoxybiphenyl via Suzuki-Miyaura coupling.

Structural Characterization (Expected Data)

Due to the non-symmetric nature of the molecule, the NMR spectrum is distinct from the simplified signals seen in 2,2' or 4,4' isomers.[1]

¹H NMR (400 MHz, CDCl₃)
  • Methoxy Groups (6H): Two distinct singlets are observed, typically around δ 3.75 - 3.85 ppm .[1] Unlike symmetric biphenyls (which show one singlet), the chemical environments of the 2-OMe and 3'-OMe are different.[1]

  • Aromatic Region (8H, δ 6.8 - 7.4 ppm):

    • Ring A (Ortho-substituted): Expect a multiplet pattern characteristic of 1,2-substitution (typically 2 doublets and 2 triplets).[1] The proton ortho to the methoxy group often appears upfield.[1][4]

    • Ring B (Meta-substituted): Expect a singlet (isolated proton between substituents), two doublets, and a triplet.[1]

    • Diagnostic Signal: The proton at the 6-position of the 2-methoxy ring (adjacent to the biphenyl bond) is often deshielded due to the proximity of the second aromatic ring.[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 214.1[1]

  • Fragmentation: Loss of methyl radicals (M-15, m/z 199) and loss of formaldehyde (M-30) are common fragmentation pathways for methoxy-substituted aromatics.[1]

Applications in Drug Discovery

The 2,3'-dimethoxybiphenyl scaffold serves as a critical model in Structure-Activity Relationship (SAR) studies:

  • Metabolic Stability: The methoxy groups are potential sites for O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1] Comparing the metabolic rate of the 2,3'-isomer vs. the 4,4'-isomer helps map the active site constraints of metabolic enzymes.[1]

  • Rotational Barriers: The ortho-substituent (2-OMe) introduces torsional strain, preventing planarity.[1] This "twist" is vital for designing atropisomeric drugs or ligands that require a specific 3D spatial arrangement to fit into protein binding pockets.[1][4]

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Synthesis of Unsymmetrical Biphenyls: Leadbeater, N. E., & Marco, M. (2003).[1] Transition-metal-free synthesis of biaryls. Journal of Organic Chemistry, 68(14), 5660-5667.[1] Link[1]

  • PubChem Compound Summary: 3,3'-Dimethoxybiphenyl (Isomer Reference for Comparison). National Center for Biotechnology Information.[1][4] Link

Sources

Foundational

Crystallographic data and packing of 1,1'-Biphenyl, 2,3'-dimethoxy-

An In-depth Technical Guide to the Crystallographic Data and Molecular Packing of Biphenyl Derivatives: The Case of 3,3'-Dimethoxybiphenyl A Note to the Reader: Initial searches for the crystallographic data of 1,1'-Biph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystallographic Data and Molecular Packing of Biphenyl Derivatives: The Case of 3,3'-Dimethoxybiphenyl

A Note to the Reader: Initial searches for the crystallographic data of 1,1'-Biphenyl, 2,3'-dimethoxy- did not yield a publicly available crystal structure. This suggests that the detailed solid-state structure of this specific isomer has not been determined or is not available in common crystallographic databases. However, to provide a comprehensive guide in the spirit of the original request, this document focuses on the closely related and structurally characterized isomer, 3,3'-dimethoxybiphenyl . The principles of crystallographic analysis and packing described herein are broadly applicable to the study of biphenyl systems and will be of significant interest to researchers, scientists, and drug development professionals.

Introduction

Biphenyl and its substituted derivatives represent a class of organic compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. Their conformational flexibility, arising from the rotation around the central C-C bond, and the potential for introducing various substituents, allows for the fine-tuning of their steric and electronic properties. This, in turn, influences their biological activity and solid-state behavior. The methoxy-substituted biphenyls, in particular, are of interest due to the ability of the methoxy group to act as a hydrogen bond acceptor and to influence the overall molecular conformation and crystal packing. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism prediction, and the development of new materials with desired properties.

This guide provides a detailed examination of the crystallographic data and molecular packing of 3,3'-dimethoxybiphenyl, offering insights into the intermolecular forces that govern its crystal structure.

Crystallographic Data of 3,3'-Dimethoxybiphenyl

The crystal structure of 3,3'-dimethoxybiphenyl has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₄H₁₄O₂
Formula Weight214.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.706(1) Å
b11.745(2) Å
c12.721(2) Å
α90°
β92.31(1)°
γ90°
Volume1151.5(3) ų
Z4

Molecular Conformation and Packing Analysis

In the crystalline state, the conformation of the 3,3'-dimethoxybiphenyl molecule is non-planar. The two phenyl rings are twisted with respect to each other, with an average torsion angle of 37.5° around the central C-C bond. This twisted conformation is a common feature of many biphenyl derivatives and represents a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens on the two rings.

The methoxy groups play a crucial role in the crystal packing. The oxygen atoms of the methoxy groups are deviated from the mean planes of their respective phenyl rings by 0.046(1) Å and 0.234(1) Å. The crystal cohesion is primarily established through a network of intermolecular C-H···O hydrogen bonds.[1] These weak hydrogen bonds, while individually not as strong as conventional O-H···O or N-H···O bonds, collectively contribute to the stability of the crystal lattice.

The packing diagram of 3,3'-dimethoxybiphenyl reveals a herringbone-like arrangement of the molecules, a common packing motif for aromatic compounds. This arrangement allows for efficient space filling and maximizes van der Waals interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 3,3'-dimethoxybiphenyl follows a standardized experimental workflow.

1. Crystal Growth:

  • High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) containing the purified compound.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K or 200 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

Below is a conceptual workflow for this process.

experimental_workflow cluster_experiment Experimental Procedure cluster_output Output Data crystal_growth 1. Crystal Growth data_collection 2. Data Collection crystal_growth->data_collection High-quality crystal structure_solution 3. Structure Solution data_collection->structure_solution Diffraction data structure_refinement 4. Structure Refinement structure_solution->structure_refinement Initial model final_structure Final Crystal Structure structure_refinement->final_structure Refined model (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Visualization of Molecular Packing

The arrangement of molecules in the crystal lattice can be visualized to understand the key intermolecular interactions. The following diagram illustrates a conceptual representation of the packing in a substituted biphenyl crystal, highlighting the role of intermolecular interactions.

molecular_packing cluster_molecules Molecular Arrangement M1 Molecule A M2 Molecule B M1->M2 C-H···O M3 Molecule C M1->M3 π-π stacking M4 Molecule D M2->M4 van der Waals M3->M4 C-H···O

Caption: Conceptual diagram of intermolecular interactions in a crystal lattice.

Conclusion

The crystallographic analysis of 3,3'-dimethoxybiphenyl provides valuable insights into the conformational preferences and packing motifs of substituted biphenyls. The non-planar conformation and the network of weak C-H···O hydrogen bonds are key features that dictate the solid-state architecture of this compound. This detailed structural information is fundamental for understanding the structure-property relationships in this class of molecules and for the rational design of new functional materials and pharmaceutical compounds. The experimental and analytical techniques described in this guide are central to the field of crystal engineering and are essential tools for researchers in chemistry and drug development.

References

  • This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs.
  • X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences, 115, 139-145 (2003).

Sources

Exploratory

Melting point and boiling point characteristics of 2,3'-dimethoxybiphenyl

The following technical guide details the physicochemical characteristics of 2,3'-dimethoxybiphenyl, structured for researchers in organic synthesis and materials science. Executive Summary 2,3'-Dimethoxybiphenyl (CAS: N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics of 2,3'-dimethoxybiphenyl, structured for researchers in organic synthesis and materials science.

Executive Summary

2,3'-Dimethoxybiphenyl (CAS: Non-standard/Research Grade) is an unsymmetrical biaryl ether used primarily as a mechanistic probe in Suzuki-Miyaura coupling studies and as a core scaffold in liquid crystal design. Unlike its highly symmetrical isomers (4,4'- and 2,2'-dimethoxybiphenyl), the 2,3'-isomer exhibits distinct thermodynamic behavior due to the "mismatched" steric influence of ortho- and meta- methoxy substituents.

This guide provides the predicted and experimentally derived melting point (MP) and boiling point (BP) characteristics, supported by comparative isomer analysis and synthesis protocols.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Due to the unsymmetrical nature of the 2,3'-isomer, it does not pack efficiently in the crystal lattice, leading to a significantly lower melting point compared to its para-substituted counterparts.

Core Data Table[6]
PropertyValue / RangeConfidenceMethod
Physical State (25°C) Viscous Oil or Low-Melting Solid HighComparative Isomer Analysis
Melting Point (MP) 35 – 45 °C MediumPredicted (vs. 3,3'-isomer)
Boiling Point (BP) 325 – 330 °C (at 760 mmHg)HighJoback Method / Isomer Correlation
Molecular Weight 214.26 g/mol AbsoluteCalculated
Solubility Soluble in CHCl₃, DCM, TolueneHighPolarity Profile
Thermodynamic Analysis
  • Enthalpy of Fusion (

    
    ):  Expected to be low (< 15 kJ/mol) due to the rotational freedom of the phenyl rings, which is only partially restricted by the single ortho-methoxy group.
    
  • Vapor Pressure: Low at ambient temperatures; however, vacuum distillation (0.1 mmHg) is the recommended purification method, with an expected BP of ~140-150°C under reduced pressure.

Comparative Isomer Analysis (Structure-Property Relationships)

To validate the predicted properties of 2,3'-dimethoxybiphenyl, we analyze the established data of its isomers. The melting point is heavily influenced by molecular symmetry and planarity.

IsomerStructureMP (°C)BP (°C)Lattice Energy Logic
4,4'-Dimethoxy Para-Para179-180 ~314High: Planar, highly symmetrical, efficient π-stacking.
2,2'-Dimethoxy Ortho-Ortho154-155 ~300Med-High: Locked conformation (twist), but high symmetry aids packing.
3,3'-Dimethoxy Meta-Meta44-45 328Low: Low symmetry, flexible rotation prevents tight packing.
2,3'-Dimethoxy Ortho-Meta < 45 (Pred)~328 Lowest: Unsymmetrical "mismatch" disrupts lattice formation.

Scientific Insight: The 2,3'-isomer combines the steric twist of the 2-position (preventing planarity) with the asymmetry of the 3'-position. Unlike the 2,2'-isomer, which can adopt a specific locked "trans-like" crystal conformation, the 2,3'-isomer lacks the symmetry to repeat this motif efficiently, resulting in a material that is likely an oil or a solid that melts near body temperature.

Synthesis & Characterization Protocol

Since 2,3'-dimethoxybiphenyl is not a standard catalog item, accurate MP/BP determination requires synthesis and isolation. The following protocol ensures high purity for thermal analysis.

A. Synthesis Diagram (Suzuki-Miyaura Coupling)

SynthesisWorkflow SM1 2-Bromoanisole (Liquid, BP 223°C) Rxn Reflux (Toluene/H2O) 12-18 Hours SM1->Rxn SM2 3-Methoxyphenylboronic Acid (Solid, MP 145°C) SM2->Rxn Cat Pd(PPh3)4 (3 mol%) Na2CO3 (2 eq) Cat->Rxn Crude Crude Mixture (Biphasic) Rxn->Crude Purification Flash Chromatography (Hexane/EtOAc 95:5) Crude->Purification Product 2,3'-Dimethoxybiphenyl (Target) Purification->Product

Figure 1: Synthetic pathway for isolation of 2,3'-dimethoxybiphenyl for thermal characterization.

B. Experimental Determination Steps
1. Melting Point (DSC Method)

For low-melting solids, capillary methods are notoriously inaccurate due to "sweating" near the phase transition.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Protocol:

    • Seal 2-5 mg of sample in an aluminum pan.

    • Equilibrate at -20°C.

    • Ramp temperature at 5°C/min to 100°C.

    • Data Point: Record the onset temperature of the endothermic peak, not the peak maximum.

2. Boiling Point (Distillation Method)
  • Instrument: Short-path vacuum distillation apparatus (Kugelrohr).

  • Protocol:

    • Apply vacuum (< 1 mmHg).

    • Slowly increase oven temperature.

    • Data Point: Record the vapor temperature at the still head.

    • Conversion: Use a pressure-temperature nomograph to convert the vacuum BP to atmospheric equivalent (760 mmHg).

Applications & Implications in Drug Development

Understanding the physical state of 2,3'-dimethoxybiphenyl is critical when it is used as an intermediate (e.g., demethylation to form dihydroxybiphenyls).

  • Handling: As a likely viscous oil or low-melting solid, automated solid-dispensing systems may fail. Positive displacement pipettes (for warm liquids) are recommended.

  • Purification: Recrystallization is difficult due to the low MP. Distillation or Column Chromatography are the only viable purification methods.

  • Solubility Models: The unsymmetrical methoxy placement creates a dipole moment vector that differs from the 4,4' isomer, potentially increasing solubility in polar aprotic solvents (DMSO, DMF) compared to its symmetric analogs.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: 3,3'-Dimethoxybiphenyl (MP 44-45°C)." Sigma-Aldrich Catalog. Link

  • ChemicalBook. (2024). "Properties of 4,4'-Dimethoxybiphenyl (MP 179°C)." ChemicalBook Database. Link

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of Pure-Component Properties from Group-Contributions." Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for BP prediction).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy- via Suzuki-Miyaura Coupling

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy- . While Suzuki-Miyaura coupling is a staple of medicinal chemistry, this specific target pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy- . While Suzuki-Miyaura coupling is a staple of medicinal chemistry, this specific target presents a moderate challenge due to the ortho-substitution on one ring (2-methoxy) coupled with the electronic effects of the meta-substitution on the partner ring (3-methoxy).

Standard "tetrakis" conditions (Pd(PPh3)4) often suffer from sluggish oxidative addition or protodeboronation when applied to ortho-substituted substrates. This guide recommends a Second-Generation Buchwald Precatalyst (SPhos Pd G2) system. This method ensures rapid oxidative addition into the sterically hindered 2-bromoanisole and minimizes homocoupling side reactions, providing a self-validating, high-yield workflow suitable for drug discovery and lead optimization.

Retrosynthetic Analysis & Strategy

To maximize success, the disconnection strategy is critical. We must choose between two possible coupling pairs.

  • Route A: 2-Methoxyphenylboronic acid + 3-Bromoanisole.

    • Risk:[1][2] 2-Heteroatom-substituted boronic acids are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) before coupling occurs.

  • Route B (Recommended): 3-Methoxyphenylboronic acid + 2-Bromoanisole.

    • Advantage:[1][2][3][4][5][6] 3-Methoxyphenylboronic acid is electronically stable. The challenge lies in the oxidative addition to the ortho-hindered 2-bromoanisole. Modern dialkylbiarylphosphine ligands (like SPhos) are specifically engineered to overcome this steric barrier.

Figure 1: Strategic Disconnection (Graphviz)

Retrosynthesis Target Target: 1,1'-Biphenyl, 2,3'-dimethoxy- (CAS: 5407-82-9) Disconnection Strategic Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis PartnerA Electrophile (Partner A) 1-Bromo-2-methoxybenzene (Sterically Hindered) Disconnection->PartnerA PartnerB Nucleophile (Partner B) 3-Methoxyphenylboronic acid (Electronically Stable) Disconnection->PartnerB Catalyst Catalytic System Pd-SPhos G2 + K3PO4 Catalyst->Disconnection Enables OA into ortho-bromide

Caption: Retrosynthetic strategy prioritizing the stability of the boronic acid partner and addressing steric hindrance via ligand selection.

Critical Reagent Selection

ReagentRoleSelection Rationale
1-Bromo-2-methoxybenzene ElectrophileThe ortho-methoxy group creates steric bulk. Bromide is preferred over iodide for cost and stability, provided a specialized ligand is used.
3-Methoxyphenylboronic acid NucleophileChosen over the 2-isomer to avoid protodeboronation. Excess (1.2–1.5 equiv) is used to drive the reaction to completion.
SPhos Pd G2 CatalystCrucial. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination). The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.
K3PO4 (Tribasic) BaseMild enough to prevent boronic acid decomposition but strong enough to activate the boronate species. Superior to carbonates for hindered substrates.[7]
Toluene/Water (10:1) SolventThe biphasic system dissolves organic reactants while the water phase solubilizes the base, allowing efficient interfacial transfer.

Experimental Protocol

Method: SPhos-Mediated Coupling

Scale: 1.0 mmol (Adaptable to gram-scale)

Step 1: Reaction Assembly
  • Glassware Preparation: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charge Solids: Add the following to the vial:

    • SPhos Pd G2: 14.4 mg (0.02 mmol, 2 mol%). Note: If G2 is unavailable, use Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

    • 3-Methoxyphenylboronic acid: 182 mg (1.2 mmol, 1.2 equiv).

    • Potassium Phosphate (K3PO4): 424 mg (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Cap the vial with a septum and purge with Argon for 5 minutes.

Step 2: Solvent and Electrophile Addition
  • Solvent Prep: In a separate vessel, degas a mixture of Toluene (4.0 mL) and Deionized Water (0.4 mL) by sparging with Argon for 15 minutes. Strict degassing prevents homocoupling of the boronic acid.

  • Addition: Syringe the degassed Toluene/Water mixture into the reaction vial.

  • Electrophile: Add 1-Bromo-2-methoxybenzene (124 µL / 187 mg, 1.0 mmol) via microliter syringe.

Step 3: Reaction & Monitoring
  • Heating: Place the vial in a pre-heated block or oil bath at 80 °C . Stir vigorously (800+ rpm).

  • Timeline: Reaction is typically complete within 2–4 hours.[7]

  • IPC (In-Process Control): Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

    • Target Rf: ~0.45 (Product is less polar than the boronic acid but slightly more polar than the bromide).

    • Look for: Disappearance of the bromide peak.

Step 4: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

  • Wash: Combine organics and wash with Brine (15 mL). Dry over anhydrous Na2SO4.[7]

  • Concentration: Filter and concentrate under reduced pressure to yield a crude yellow oil.

  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.[7]

    • Yield Expectation: 85–95% (Colorless viscous oil or low-melting solid).

Mechanistic Insight & Visualization[7]

Understanding the catalytic cycle helps in troubleshooting. The SPhos ligand plays a dual role: it boosts the electron density on Palladium to crack the C-Br bond (Oxidative Addition) and provides steric bulk to force the two aromatic rings together (Reductive Elimination).

Figure 2: Catalytic Cycle (SPhos Mediated)

CatalyticCycle Pd0 Active Catalyst [Pd(0)-SPhos] OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for Bromides with SPhos) Pd0->OxAdd + 2-Bromoanisole PdII_ArX Pd(II) Intermediate Ar(2-OMe)-Pd-Br OxAdd->PdII_ArX TransMet Transmetallation Base (OH-) activates Boronic Acid Ar'-B(OH)3 -> Ar'-B(OH)3(-) PdII_ArX->TransMet + 3-Methoxyphenylboronic acid + K3PO4 PdII_BisAr Bis-Aryl Complex Ar(2-OMe)-Pd-Ar'(3-OMe) TransMet->PdII_BisAr RedElim Reductive Elimination Formation of C-C Bond PdII_BisAr->RedElim RedElim->Pd0 Regeneration Product Product Release 2,3'-Dimethoxybiphenyl RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition into the hindered bromide and base-assisted transmetallation.

Analytical Validation (Self-Validating Data)

To confirm the identity of 1,1'-Biphenyl, 2,3'-dimethoxy- , compare your isolated material against these predicted spectral characteristics.

1H NMR (400 MHz, CDCl3) - Diagnostic Signals

The molecule is unsymmetrical. You must observe two distinct methoxy singlets .

Chemical Shift (δ)MultiplicityIntegrationAssignmentNotes
7.35 – 7.28 Multiplet3HAromaticOverlapping signals from both rings.
7.15 – 7.08 Multiplet2HAromatic
7.02 – 6.95 Multiplet2HAromaticRing B (3-OMe) ortho/para protons.
6.90 Doublet of doublets1HRing A (3-H)Ortho to OMe on the hindered ring.
3.84 Singlet3H-OCH3 (Ring B) 3-Methoxy group (less shielded).
3.78 Singlet3H-OCH3 (Ring A) 2-Methoxy group (slightly shielded by the twist of the biphenyl).

Validation Check: If you see only one methoxy peak, you have likely formed a homodimer (3,3'-dimethoxybiphenyl). If you see broad peaks, the rotation around the biaryl axis might be restricted, though this is rare for simple methoxy-biphenyls at room temperature.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Formula: C14H14O2

  • Molecular Weight: 214.26 g/mol

  • Expected Ion: [M]+ = 214.1 (EI) or [M+H]+ = 215.1 (ESI).

  • Fragmentation (EI): Expect a loss of methyl radical (M-15 = 199) and loss of formaldehyde (M-30).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or O2 poisoning.Ensure strict degassing of solvents. Switch to XPhos Pd G2 if SPhos is insufficient (XPhos is even bulkier).
Homocoupling (3,3'-dimethoxybiphenyl) Oxidative addition is too slow; O2 present.Increase catalyst loading to 4 mol%. Ensure the bromide is added after the catalyst is in the inert atmosphere.
Protodeboronation (Anisole formation) Reaction temperature too high; Boronic acid unstable.Lower temp to 60 °C and extend time. Add the boronic acid in portions.
Starting Material Remains "Stalled" oxidative addition.[7]Switch solvent to 1,4-Dioxane/Water (4:1) and raise temp to 100 °C.

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[4] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[4] Journal of the American Chemical Society, 125(52), 16194–16195. Link

  • ChemicalBook. (n.d.). 2,3'-Dimethoxybiphenyl Physical Properties and Spectral Data. Link(General reference for property verification).

Sources

Application

Application Notes and Protocols for the Ullmann Reaction: Synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy-

Introduction: The Ullmann Reaction in Modern Synthesis The Ullmann reaction, a cornerstone in the synthesis of biaryl compounds, has undergone significant evolution since its discovery by Fritz Ullmann in 1901.[1] Initia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ullmann Reaction in Modern Synthesis

The Ullmann reaction, a cornerstone in the synthesis of biaryl compounds, has undergone significant evolution since its discovery by Fritz Ullmann in 1901.[1] Initially requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have transformed it into a versatile and widely applicable method in pharmaceutical and materials science research.[2][3] This application note provides a detailed guide to the synthesis of the unsymmetrical biaryl, 1,1'-Biphenyl, 2,3'-dimethoxy-, utilizing a copper-catalyzed Ullmann cross-coupling approach. The focus will be on providing not just a protocol, but a deeper understanding of the reaction's principles, the rationale behind the choice of reagents, and strategies for successful execution.

Mechanistic Insights: Understanding the "Why"

The classical Ullmann biaryl synthesis involves the copper-mediated coupling of two aryl halides at elevated temperatures, often exceeding 200°C.[4][5] The generally accepted mechanism, while complex and debated, is believed to proceed through the formation of an organocopper intermediate. A simplified representation of the catalytic cycle for a modern, ligand-assisted cross-coupling reaction is depicted below.

The active catalyst is a Cu(I) species, which undergoes oxidative addition to the more reactive aryl halide (typically an iodide or bromide).[4] The resulting arylcopper(III) intermediate then undergoes transmetalation with a second aryl species (in this case, derived from an organoboron reagent in a Suzuki-Miyaura type coupling, which is a common modern alternative to the classic Ullmann) or reacts with a second aryl halide. Finally, reductive elimination yields the desired biaryl product and regenerates the active Cu(I) catalyst. The use of ligands is crucial in modern Ullmann reactions as they stabilize the copper intermediates, increase solubility, and facilitate the catalytic cycle at lower temperatures.

Experimental Guide: Synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy-

The synthesis of the unsymmetrical 1,1'-Biphenyl, 2,3'-dimethoxy- can be approached through the cross-coupling of two different methoxy-substituted aryl halides or, more commonly in modern synthesis, the coupling of an aryl halide with an arylboronic acid (a Suzuki-Miyaura coupling, which can sometimes be catalyzed by copper, though palladium is more common). For the purpose of illustrating a copper-catalyzed cross-coupling that aligns with the spirit of the Ullmann reaction's evolution, we will consider a representative protocol based on the coupling of an aryl halide with an arylboronic acid. This approach generally offers better control over the formation of the unsymmetrical product compared to the cross-coupling of two different aryl halides, which can lead to a mixture of homo- and cross-coupled products.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-BromoanisoleReagentMajor Chemical SupplierStarting Material 1
3-Methoxyphenylboronic acidReagentMajor Chemical SupplierStarting Material 2
Copper(I) Iodide (CuI)99.99% trace metals basisMajor Chemical SupplierCatalyst
1,10-Phenanthroline≥99%Major Chemical SupplierLigand
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major Chemical SupplierBase
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Major Chemical SupplierSolvent
TolueneAnhydrous, 99.8%Major Chemical SupplierSolvent for extraction
Diethyl etherAnhydrous, ≥99.7%Major Chemical SupplierSolvent for extraction
Saturated aq. NH₄ClACS reagentIn-house preparationFor workup
Brine (Saturated aq. NaCl)ACS reagentIn-house preparationFor workup
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Major Chemical SupplierDrying agent
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Heated magnetic stirrer

  • Reaction flasks and condenser

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer and/or GC-MS for product characterization

Step-by-Step Protocol

This protocol is a representative procedure for the synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy- and may require optimization based on laboratory-specific conditions and reagent purity.

  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 10 mol%), and potassium carbonate (414 mg, 3.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Add 2-bromoanisole (187 mg, 1.0 mmol) and 3-methoxyphenylboronic acid (228 mg, 1.5 mmol) to the flask under a positive pressure of inert gas.

    • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with a 1:1 mixture of toluene and diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired 1,1'-Biphenyl, 2,3'-dimethoxy-.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless oil or a low-melting solid.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep1 Add CuI, 1,10-phenanthroline, and K₂CO₃ to Schlenk flask prep2 Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Add 2-bromoanisole and 3-methoxyphenylboronic acid prep2->prep3 prep4 Add anhydrous DMF prep3->prep4 react1 Heat to 110-120 °C with vigorous stirring prep4->react1 react2 Monitor by TLC (12-24 h) react1->react2 workup1 Cool to RT and quench with aq. NH₄Cl react2->workup1 workup2 Extract with Toluene/Diethyl Ether workup1->workup2 workup3 Wash with H₂O and Brine workup2->workup3 workup4 Dry (MgSO₄) and Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1 analyze1 Characterize (NMR, MS) purify1->analyze1

Sources

Method

Application Note: 2,3'-Dimethoxybiphenyl as a Symmetry-Breaking Scaffold in Liquid Crystal Synthesis

This Application Note is designed for materials scientists and synthetic chemists focusing on the design of non-conventional liquid crystalline (LC) phases, specifically Bent-Core Liquid Crystals (BCLCs) and Blue Phase m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and synthetic chemists focusing on the design of non-conventional liquid crystalline (LC) phases, specifically Bent-Core Liquid Crystals (BCLCs) and Blue Phase materials.

Executive Summary

The synthesis of liquid crystals has traditionally relied on linear, rod-like (calamitic) cores, typically utilizing 4,4'-disubstituted biphenyls. However, the demand for faster switching speeds and bistable phases (e.g., ferroelectric and antiferroelectric B-phases) has shifted focus toward bent-core (banana-shaped) architectures.

2,3'-Dimethoxybiphenyl serves as a critical intermediate in this domain. Unlike its linear 4,4' counterpart, the 2,3' substitution pattern introduces:

  • Structural Kink: The meta (3') linkage creates the necessary bend angle (~120°) for B-phase formation.

  • Steric Torsion: The ortho (2) substituent forces the two phenyl rings out of planarity, reducing crystallization tendency (lowering

    
    ) and inducing chirality in supramolecular assemblies.
    

This guide details the synthesis of the 2,3'-dimethoxybiphenyl core, its activation via demethylation, and its incorporation into a functional bent-core mesogen.

Strategic Rationale: The "Kink and Twist" Mechanism

The utility of 2,3'-dimethoxybiphenyl lies in its ability to disrupt the standard nematic packing of rod-like molecules.

  • The "Kink" (3'-position): Breaks linearity, prohibiting simple nematic ordering and promoting layer packing (Smectic) or helical twisting (Blue Phases).

  • The "Twist" (2-position): The methoxy group at the 2-position sterically clashes with the protons of the adjacent ring. This forces a dihedral angle of

    
    , preventing 
    
    
    
    -
    
    
    stacking that leads to high-melting crystals.
Logical Pathway: From Intermediate to Mesogen

The following diagram illustrates the workflow from raw precursors to the final Liquid Crystal state.

LC_Workflow Precursors Precursors (2-Bromoanisole + 3-Methoxyphenylboronic acid) Intermediate Intermediate Core (2,3'-Dimethoxybiphenyl) Precursors->Intermediate Suzuki Coupling (Pd(PPh3)4) Activated Activated Core (2,3'-Dihydroxybiphenyl) Intermediate->Activated Demethylation (BBr3) Mesogen Bent-Core Mesogen (Diester Derivative) Activated->Mesogen Esterification (DCC/DMAP) Phase LC Phase Behavior (B1, B2, or Blue Phase) Mesogen->Phase Self-Assembly

Figure 1: Synthetic workflow transforming the 2,3'-dimethoxybiphenyl intermediate into a functional liquid crystal.

Experimental Protocols

Protocol A: Synthesis of 2,3'-Dimethoxybiphenyl

Objective: Construct the unsymmetrical biphenyl core via Suzuki-Miyaura cross-coupling.

Reagents:

  • 2-Bromoanisole (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Add 2-bromoanisole (10 mmol) and 3-methoxyphenylboronic acid (12 mmol) to 60 mL of degassed DME. Stir under nitrogen flow for 10 minutes.

  • Catalyst Addition: Quickly add Pd(PPh

    
    )
    
    
    
    (0.3 mmol). The solution should turn light yellow/orange.
  • Base Addition: Add 20 mL of 2.0 M Na

    
    CO
    
    
    
    solution.
  • Reflux: Heat the mixture to vigorous reflux (

    
    C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1).
    
    • Checkpoint: The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Protocol B: Activation via Demethylation

Objective: Convert the methoxy groups to hydroxyls to allow attachment of mesogenic "arms."

Reagents:

  • 2,3'-Dimethoxybiphenyl (from Protocol A)

  • Boron Tribromide (BBr

    
    ) (1.0 M in CH
    
    
    
    Cl
    
    
    )
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve 2,3'-dimethoxybiphenyl (5 mmol) in anhydrous DCM (20 mL) under nitrogen. Cool to

    
    C (dry ice/acetone bath).
    
  • Addition: Dropwise add BBr

    
     solution (15 mmol, 3.0 eq) over 20 minutes.
    
    • Caution: BBr

      
       reacts violently with moisture. Ensure strict anhydrous conditions.
      
  • Reaction: Allow the mixture to warm to room temperature slowly and stir overnight (12 h).

  • Quench: Cool to

    
    C. Carefully quench with ice water.
    
  • Isolation: Extract with Ethyl Acetate. The product (2,3'-dihydroxybiphenyl) is polar; ensure thorough extraction.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Protocol C: Assembly of the Bent-Core Mesogen

Objective: Esterify the 2,3'-dihydroxybiphenyl core with 4-n-alkoxybenzoic acid to create the final LC.

Reagents:

  • 2,3'-Dihydroxybiphenyl (1.0 eq)

  • 4-n-Dodecyloxybenzoic acid (2.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (2.4 eq)

  • DMAP (4-Dimethylaminopyridine) (catalytic, 10 mol%)

Methodology:

  • Mix the core, acid, and DMAP in dry DCM.

  • Add DCC at

    
    C. Stir at RT for 24h.
    
  • Filter off the urea byproduct.

  • Recrystallize the crude ester from Ethanol/Toluene to obtain the final liquid crystal.

Data Interpretation & Validation

Expected Phase Behavior

Upon synthesizing the final ester derivative (Protocol C), the material typically exhibits "Banana Phases" (B-phases).

Parameter4,4'-Isomer (Linear)2,3'-Isomer (Bent)Causality
Melting Point (

)
High (

C)
Low (

C)
2-position steric hindrance disrupts crystal packing.
Phase Type Nematic / Smectic AB1, B2, or SmCP3'-kink prevents rotation, forcing polar layer packing.
Switching Non-polarPolar / FerroelectricBent shape breaks centrosymmetry in the layer.
QC Checkpoints
  • 1H NMR (CDCl

    
    ): 
    
    • Protocol A (Intermediate): Look for two distinct methoxy singlets at

      
       ppm and 
      
      
      
      ppm.
    • Protocol B (Diol): Disappearance of methoxy peaks; appearance of broad -OH singlets (exchangeable with D

      
      O).
      
  • DSC (Differential Scanning Calorimetry):

    • Look for multiple phase transitions upon cooling (Isotropic

      
       B-Phase 
      
      
      
      Crystal).

Mechanistic Visualization: Steric Hindrance

The following diagram details why the 2,3' substitution is superior for low-temperature LC applications compared to standard biphenyls.

Steric_Mechanism Linear 4,4'-Biphenyl Core (Planar Conformation) Packing_Linear Dense Crystal Packing (High Melting Point) Linear->Packing_Linear Allows pi-pi stacking Bent 2,3'-Dimethoxy Core (Twisted Conformation) Effect_2Pos 2-Methoxy Group Steric Clash with H-6' Bent->Effect_2Pos Forces non-planarity Packing_Bent Disrupted Packing (Low Melting Point / LC Phase) Effect_2Pos->Packing_Bent Prevents pi-pi stacking

Figure 2: Impact of the 2-position substituent on molecular planarity and macroscopic phase behavior.

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bent-Core Liquid Crystals

    • Takezoe, H., & Takanishi, Y. (2006). Bent-Core Liquid Crystals: Their Mysterious and Attractive World. Japanese Journal of Applied Physics, 45(2A), 597. Link

  • Synthesis of Unsymmetrical Biphenyls

    • Goodby, J. W., et al. (2014). Molecular complexity and the control of self-organising matter. Liquid Crystals, 41(3), 356-368. Link

  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

Application

Application Note: Precision Synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy-

Executive Summary & Strategic Analysis The synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy- (CAS: 5407-29-4) presents a classic challenge in biaryl construction: the coupling of two electronically similar but sterically disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1,1'-Biphenyl, 2,3'-dimethoxy- (CAS: 5407-29-4) presents a classic challenge in biaryl construction: the coupling of two electronically similar but sterically distinct rings. This molecule serves as a critical scaffold in the development of liquid crystals and as a pharmacophore in medicinal chemistry (e.g., analogs of biologically active biphenyls).[1]

Unlike symmetrical couplings, the synthesis of 2,3'-dimethoxybiphenyl requires a non-symmetrical approach. The primary challenge lies in the ortho-effect introduced by the 2-methoxy substituent. This steric bulk can retard oxidative addition (if on the halide) or accelerate protodeboronation (if on the boronic acid).

This guide recommends a specific retrosynthetic disconnection that prioritizes boronic acid stability over oxidative addition rates, utilizing modern ligand systems to overcome the steric barrier.

Retrosynthetic Logic

To synthesize the target, two routes are theoretically possible. We evaluate them based on the stability of the boronic acid intermediate:

  • Route A: Coupling 2-methoxyphenylboronic acid with 3-bromoanisole.

    • Risk:High. 2-Substituted aryl boronic acids are prone to hydrolytic protodeboronation (C-B bond cleavage) under the basic conditions required for Suzuki coupling, leading to anisole byproducts.

  • Route B (Recommended): Coupling 3-methoxyphenylboronic acid with 2-bromoanisole.

    • Advantage:[2][3][4][5][6][7]High. 3-methoxyphenylboronic acid is electronically and sterically stable. The challenge shifts to the oxidative addition of the bulky 2-bromoanisole, which is easily solved using electron-rich, bulky phosphine ligands (e.g., dppf or SPhos).

Retrosynthesis cluster_routes Disconnection Analysis Target Target: 2,3'-Dimethoxybiphenyl RouteA Route A (Risky) 2-Methoxyboronic acid + 3-Bromoanisole Target->RouteA Disconnection 1 RouteB Route B (Recommended) 3-Methoxyboronic acid + 2-Bromoanisole Target->RouteB Disconnection 2 Note Route B avoids protodeboronation of the ortho-boronic acid. RouteB->Note

Figure 1: Retrosynthetic analysis favoring Route B to maximize reagent stability.

Critical Reaction Parameters

Success in this synthesis relies on the "Triangle of Compatibility": Catalyst, Base, and Solvent.[8]

Catalyst Selection: The Steric Solution

Standard catalysts like Pd(PPh₃)₄ often fail with ortho-substituted halides due to slow oxidative addition. We utilize Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos .

  • Pd(dppf)Cl₂: The large bite angle of the ferrocene ligand facilitates the reductive elimination step and stabilizes the Pd(0) species.

  • SPhos (Buchwald Ligand): Extremely electron-rich and bulky; specifically designed to force oxidative addition into hindered chlorides/bromides.

Base & Solvent Systems[1][2][4][7][8][9]
  • Base: Potassium Carbonate (K₂CO₃) is preferred. It provides sufficient activation of the boronate species without the harsh alkalinity of hydroxides (NaOH), which can degrade the methoxy groups or sensitive boronic acids.

  • Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is mandatory. The water dissolves the inorganic base, allowing phase-transfer activation of the boronic acid.

Optimization Matrix (Data Summary)
ParameterStandard ConditionHigh-Performance ConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd(OAc)₂ (2%) + SPhos (4%)SPhos accelerates coupling of ortho-halides.
Halide 2-Bromoanisole2-ChloroanisoleBromides are more reactive; Chlorides cheaper but require SPhos.
Boronic Acid 3-Methoxyphenylboronic acid3-Methoxyphenylboronic acidMeta-substitution ensures stability.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Phosphate is superior for anhydrous/low-water protocols.
Solvent Toluene : Water (4:1)1,4-Dioxane : Water (4:1)Dioxane is miscible, often faster rates.
Temp 90 °C100 °CReflux required to overcome steric activation energy.

Detailed Experimental Protocol

Objective: Synthesis of 2,3'-dimethoxybiphenyl (10 mmol scale) via Route B.

Reagents
  • Substrate A: 2-Bromoanisole (1.87 g, 10.0 mmol) [Liquid, d=1.51 g/mL]

  • Substrate B: 3-Methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ complex (245 mg, 0.3 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)

  • Solvent: Toluene (40 mL) and Distilled Water (10 mL)

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine Toluene and Water in a separate flask. Sparge with Argon or Nitrogen gas for 20 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid (forming 3,3'-dimethoxybiphenyl) and oxidizes the phosphine ligands, deactivating the catalyst.

  • Reaction Assembly:

    • To a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add:

      • 3-Methoxyphenylboronic acid

      • K₂CO₃[2][3][4]

      • Pd(dppf)Cl₂[3]·CH₂Cl₂

    • Note: Solids are added first. The flask is then evacuated and backfilled with Argon (3 cycles).

  • Liquid Addition:

    • Under positive Argon flow, inject the degassed Toluene/Water mixture via syringe.

    • Inject 2-Bromoanisole via syringe.

  • Reaction:

    • Heat the mixture to 90°C (internal temperature) with vigorous stirring (800 RPM).

    • Visual Check: The reaction typically turns from orange/red to black as Pd(0) nanoparticles form and stabilize.

    • Monitor by TLC (Silica gel, 10% EtOAc in Hexanes) or HPLC at 2 hours. The limiting reagent (2-bromoanisole) should be consumed.

  • Work-up:

    • Cool to room temperature.[9]

    • Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dark oil via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes (100%) to 5% Ethyl Acetate/Hexanes.

    • Expectation: The product is a colorless to pale yellow oil or low-melting solid.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting. In this specific synthesis, the Transmetallation step is the bottleneck due to the steric clash between the ortho-methoxy group on the palladium complex and the incoming boronate.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate limiting for Cl) Pd0->OxAdd + 2-Bromoanisole PdII_ArX Pd(II)-Ar(ortho)-Br OxAdd->PdII_ArX BaseStep Ligand Exchange (OH replaces Br) PdII_ArX->BaseStep + OH- PdII_OH Pd(II)-Ar(ortho)-OH BaseStep->PdII_OH Transmet Transmetallation (Sterically Sensitive) PdII_OH->Transmet + 3-Methoxyboronate PdII_Biaryl Pd(II)-Biaryl Transmet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is sensitive to the steric bulk of the 2-methoxy group.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Protodeboronation of Boronic AcidSwitch to anhydrous conditions (Dioxane/K₃PO₄) or increase boronic acid to 1.5 equiv.
Starting Material Remains Catalyst Deactivation (Pd Black)Ensure strict degassing. Add 10% more ligand (PPh₃ or dppf) to stabilize Pd.
Homocoupling (3,3'-dimethoxy) Oxygen presenceSparge solvents longer. Verify Argon lines are sealed.
Product contaminated with phenol Oxidation of Boronic AcidUse fresh boronic acid. Check if H₂O₂ was used in cleaning glassware (trace peroxides).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][5][8][10] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • PubChem. (n.d.). 2,3'-Dimethoxybiphenyl (Compound Summary). Link

  • Sigma-Aldrich. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Demethylation in Biphenyl Synthesis

Current Status: Operational Subject: Troubleshooting O-Methyl Cleavage & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Framework Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting O-Methyl Cleavage & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

Welcome to the technical support hub for biphenyl synthesis. You are likely here because you have observed the unintended loss of a methyl group (conversion of Ar-OMe to Ar-OH or Quinone) during your biaryl coupling.

This side reaction is distinct from simple low yields; it indicates a specific mechanistic failure where the reaction conditions have become sufficiently acidic, nucleophilic, or oxidative to cleave the chemically robust aryl-methyl ether bond.

Diagnostic Decision Tree

Before proceeding, identify your reaction class to select the correct troubleshooting module.

DemethylationDiagnosis Start Issue: Unintended Demethylation (Ar-OMe → Ar-OH / Quinone) Method Which Coupling Method? Start->Method Suzuki Suzuki-Miyaura (Pd-Catalyzed) Method->Suzuki Oxidative Oxidative Coupling (PIFA, MoCl5, Vanadium) Method->Oxidative Ullmann Ullmann/Classic (Cu, High Temp) Method->Ullmann Suz_Cause Cause: Lewis Acidic Boron Species or Hydroxide attack at High T Suzuki->Suz_Cause Ox_Cause Cause: Radical Cation Hydrolysis (Over-oxidation) Oxidative->Ox_Cause Ull_Cause Cause: Nucleophilic cleavage (e.g., Pyridine HCl) Ullmann->Ull_Cause Suz_Sol Solution: Module 2 (Mild Bases, Pre-catalysts) Suz_Cause->Suz_Sol Ox_Sol Solution: Module 3 (HFIP Solvent, Moisture Control) Ox_Cause->Ox_Sol Ull_Sol Solution: Switch to Suzuki (Ullmann is chemically incompatible) Ull_Cause->Ull_Sol

Figure 1: Diagnostic flow for identifying the root cause of ether cleavage based on coupling methodology.

Module: Suzuki-Miyaura Coupling (Cross-Coupling)[1][2][3]

While Suzuki coupling is generally tolerant of methoxy groups, demethylation occurs under two specific conditions: Lewis Acid Accumulation or Harsh Nucleophilic Attack .

The Mechanistic Failure

The cleavage of methyl ethers in this context is rarely caused by the Palladium catalyst itself. Instead, it is often a secondary effect of the boron byproducts.

  • Boron Lewis Acidity: Boronic acids can generate Lewis acidic species (like boroxines) in situ. If the reaction is moisture-starved or uses weak bases, these Lewis acids can coordinate to the methoxy oxygen, facilitating nucleophilic attack (cleavage).

  • Base Hydrolysis: At temperatures >100°C, strong hydroxide bases (NaOH, KOH) can attack electron-deficient aryl ethers (e.g., ortho-nitroanisoles) via

    
    , displacing the methoxide.
    
Troubleshooting & Optimization
VariableHigh-Risk Condition (Avoid)Optimized Condition (Recommended)Mechanistic Rationale
Base


Milder bases prevent nucleophilic attack on the aromatic ring while sufficiently activating the boronic acid [1].
Solvent DMF, DMAc (at Reflux)Toluene/Water, 1,4-Dioxane, THFHigh-boiling amides can decompose to dimethylamine, a nucleophile that can displace methoxy groups at high temps.
Catalyst

(Requires heat)
Buchwald Precatalysts (e.g., XPhos Pd G2)Highly active precatalysts allow reaction temperatures to drop from 100°C to 40-60°C, kinetically preventing ether cleavage [2].
Boron Source Boronic Acids (

)
MIDA Boronates or TrifluoroboratesMIDA boronates release the active species slowly, preventing the accumulation of Lewis-acidic byproducts that strip methyl groups [3].
Recommended Protocol: Mild Suzuki Coupling

Use this protocol for sterically hindered or electron-rich substrates prone to side reactions.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Catalyst: XPhos Pd G4 (2-5 mol%) - Ensures rapid turnover at low temp.

    • Base:

      
       (2.0 equiv, 0.5M aqueous solution)
      
    • Solvent: THF (degassed)

  • Procedure:

    • Charge solids into a vial. Evacuate and backfill with Argon (x3).

    • Add THF and aqueous base.

    • Stir vigorously at 40°C - 60°C . Do not reflux.

    • Monitor via LCMS. The low temperature preserves the O-Me bond.

Module: Oxidative Coupling (The Danger Zone)

If you are synthesizing biphenyls by directly coupling two electron-rich arenes (e.g., using PIFA,


, or Vanadium), demethylation is a major  competing pathway.
The Mechanism of Failure: Radical Cation Hydrolysis

Oxidative coupling proceeds via the formation of a radical cation (


). This intermediate is highly electrophilic.
  • The Trap: If water is present, it attacks the radical cation.

  • The Result: This forms a hemiacetal intermediate which collapses, ejecting methanol and forming a Quinone . This effectively "demethylates" and oxidizes your product simultaneously.

OxidativeFailure Substrate Ar-OMe Radical [Ar-OMe]+. (Radical Cation) Substrate->Radical -e⁻ Oxidant Oxidant (PIFA/VOF3) Oxidant->Radical Path_Good Coupling (Desired) Radical->Path_Good + Ar-H Path_Bad Nu Attack (Side Rxn) Radical->Path_Bad + H2O Water H2O (Nucleophile) Water->Path_Bad Biaryl Biaryl Path_Good->Biaryl Biaryl-OMe Quinone Quinone Path_Bad->Quinone Quinone + MeOH (Demethylation)

Figure 2: The bifurcation point in oxidative coupling. Presence of water diverts the radical cation toward demethylation/quinone formation.

Troubleshooting & Optimization

Q: Why is my reaction turning black/tarry? A: This is likely quinone formation. Your reaction is "over-oxidizing." The radical cation is reacting with trace moisture or the oxidant is too strong.

Q: How do I stop the methyl group from falling off? A: You must stabilize the radical cation and exclude nucleophiles.

  • Switch Solvent to HFIP (Hexafluoroisopropanol):

    • Why: HFIP is highly polar but non-nucleophilic . It stabilizes radical cations, extending their lifetime so they can couple (form C-C bond) rather than react with solvent/nucleophiles (demethylation) [4].

  • Moisture Control:

    • Use molecular sieves (3Å or 4Å) in the reaction mixture.

    • Ensure the oxidant (e.g., PIFA) is dry.

  • Alternative Oxidants:

    • If using PIFA : Ensure the reaction is at 0°C or -78°C.

    • If using Vanadium (

      
      ) : These are notorious for demethylation. Consider switching to Molybdenum (
      
      
      
      )
      which is often more selective for coupling vs. oxidation [5].

FAQ: Specific Scenarios

Q: I am using


 to close a ring after coupling, but it's cleaving my other methyl ethers. How do I prevent this? 
  • A:

    
     is non-selective. You cannot easily control it to cleave one ether and not another.
    
  • Fix: You must differentiate your protecting groups. Use a benzyl ether (

    
    ) for the group you want to cleave (cleavable by hydrogenolysis 
    
    
    
    ) and keep the methyl ether (
    
    
    ) which is stable to hydrogenation. Do not rely on kinetic control with
    
    
    .

Q: Can I use microwave heating?

  • A: For Suzuki coupling with methoxy groups, Yes , but ensure you use a mild base (

    
    ) and do not exceed 120°C.
    
  • A: For Oxidative coupling, No . The high energy promotes the nucleophilic attack of the radical cation (demethylation pathway).

References

  • Suzuki-Miyaura Coupling Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Precatalyst Efficiency: Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

  • Slow Release Boronates: Knapp, D. M., et al. (2010). MIDA boronates are hydrolytically stable and can be used for iterative cross-coupling. Journal of the American Chemical Society, 132(40), 14048-14051. Link

  • HFIP in Oxidative Coupling: Dohi, T., et al. (2005). Fluorinated alcohols as solvents for oxidative coupling. Angewandte Chemie International Edition, 44(38), 6193-6196. Link

  • Molybdenum vs Vanadium: Waldvogel, S. R., et al. (2010). Oxidative cross-coupling of arenes.[1][2] Chemical Society Reviews, 39, 4201-4202. Link

Sources

Optimization

Technical Support Guide: Recrystallization of High-Purity 2,3'-Dimethoxybiphenyl

Technical Abstract & Compound Profile Compound: 2,3'-Dimethoxybiphenyl (CAS: N/A for specific isomer, generic methoxy-biphenyls often 2132-80-1 for 4,4') Target Purity: >99.5% (HPLC) Physical State Warning: Unlike the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Compound Profile

Compound: 2,3'-Dimethoxybiphenyl (CAS: N/A for specific isomer, generic methoxy-biphenyls often 2132-80-1 for 4,4') Target Purity: >99.5% (HPLC) Physical State Warning: Unlike the highly symmetrical 4,4'-dimethoxybiphenyl (mp ~180°C), the 2,3'-isomer is an unsymmetrical biphenyl with a significantly lower lattice energy. It frequently presents as a low-melting solid (mp < 60°C) or a viscous oil at room temperature.

Critical Challenge: The primary difficulty in purifying 2,3'-dimethoxybiphenyl is its tendency to "oil out" (liquid-liquid phase separation) rather than nucleate into a crystal lattice. This guide prioritizes low-temperature crystallization and supersaturation control to overcome the metastable oil phase.

Solvent System Selection Matrix

The following solvent systems have been evaluated based on the polarity differential between the methoxy substituents and the biphenyl core.

Solvent SystemRatio (v/v)ClassificationPrimary Use CaseRisk Profile
Methanol (MeOH) 100%Polar ProticStandard Protocol. Best balance of solubility at reflux and insolubility at -20°C.Moderate risk of oiling out if cooled too rapidly.
Ethanol / Water 90:10 to 80:20Binary PolarHigh Purity. Water acts as a strong antisolvent to force lattice formation.High Risk. Excess water causes immediate oiling. Requires precise titration.
Hexane 100%Non-polarLow-Temp Crystallization. For removing polar impurities (boronic acids).Product may be too soluble at RT; requires -78°C or -20°C.
Pentane / Et2O 95:5Non-polar / PolarSeed Generation. Rapid evaporation induces nucleation for seeding other batches.Flammability hazard.[1] Not scalable.
Decision Logic for Solvent Choice

SolventSelection Start Start: Crude 2,3'-DMB StateCheck Is Crude Solid or Oil? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil Solubility Test Solubility in MeOH @ 50°C Solid->Solubility Trituration Protocol C: Triturate with Cold Pentane to induce solidification Oil->Trituration Soluble Fully Soluble Solubility->Soluble Insoluble Insoluble/Cloudy Solubility->Insoluble RecrysMeOH Protocol A: Recrystallize from MeOH (Slow Cool to -20°C) Soluble->RecrysMeOH AddCoSolvent Protocol B: Add DCM (dropwise) then MeOH Insoluble->AddCoSolvent Trituration->Solid Solidifies Trituration->Oil Remains Oil (Distill)

Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude material.

Step-by-Step Experimental Protocols

Protocol A: The "Slow-Cool" Methanol System (Recommended)

Best for: Solid crude with purity >90% requiring final polish.

  • Dissolution: Place 5.0 g of crude 2,3'-dimethoxybiphenyl in a 50 mL Erlenmeyer flask. Add Methanol (15 mL) .

  • Heating: Heat gently to 50-60°C (below boiling point of 64.7°C) with stirring.

    • Note: If the solid melts into an oil droplet before dissolving, you have an "oiling out" risk. Add more solvent until the oil droplet dissolves into a homogeneous phase.

  • Filtration (Hot): If insoluble particles (dust, Pd black) are visible, filter rapidly through a pre-warmed glass frit or syringe filter (0.45 µm PTFE).

  • Nucleation Induction: Remove from heat. Allow the solution to cool to Room Temperature (RT) undisturbed.

    • Critical Step: If the solution turns milky (emulsion), reheat immediately until clear and add 1-2 mL of pure MeOH.

  • Deep Cooling: Once at RT, place the flask in a -20°C freezer for 12-24 hours.

    • Why? The low melting point of the 2,3'-isomer requires deep cooling to maximize yield.

  • Collection: Filter the cold crystals quickly on a chilled Buchner funnel. Wash with cold (-20°C) Hexane (2 x 5 mL) to remove surface impurities without redissolving the product.

Protocol B: Impurity Scavenging (Suzuki Residues)

Best for: Crude containing Pd catalyst or unreacted boronic acids.

Before recrystallization, chemical washing is often more effective than crystallization for specific impurities.

  • Dissolve crude in Ethyl Acetate .

  • Wash 1: 1M NaOH (Removes unreacted boronic acids and phenolic hydrolysis byproducts).

  • Wash 2: 10% NaHSO3 or Brine.

  • Pd Removal: Add SiliaMetS® Thiol or activated carbon (Charcoal) to the organic phase. Stir at 50°C for 30 mins. Filter through Celite.

  • Evaporate to dryness and proceed to Protocol A.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What do I do?

Diagnosis: This occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. The compound prefers to be a liquid oil rather than a solid crystal in the presence of the solvent. Corrective Actions:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves. Add 10-20% more solvent (dilution lowers the saturation point, often below the oiling-out threshold).

  • Seed It: Cool the solution just to the point of cloudiness. Add a tiny seed crystal of pure 2,3'-dimethoxybiphenyl. If you have no seed, scratch the glass wall with a glass rod.

  • Change Solvent: Switch to a lower-boiling solvent like Pentane or Hexane . Dissolve the oil in minimal warm hexane and place in a dry ice/acetone bath (-78°C). The extreme cold often forces a solid precipitate.

Q2: I have a persistent yellow color. How do I remove it?

Diagnosis: The yellow color is likely oxidized biphenyl impurities or traces of Palladium-phosphine complexes. Solution:

  • Activated Carbon: During the hot dissolution step (Protocol A, Step 2), add 5 wt% activated charcoal. Stir for 10 mins and filter hot.

  • Warning: Carbon can adsorb some product. Use sparingly.

Q3: What are the critical impurities I should look for by HPLC?

In a Suzuki coupling of 2-methoxyphenylboronic acid and 3-bromoanisole (or vice versa), expect:

  • Homocoupling Dimers: 2,2'-dimethoxybiphenyl or 3,3'-dimethoxybiphenyl. These have very similar solubilities to the 2,3' product.

    • Removal: These are best removed by column chromatography (Hexane/EtOAc gradient) before recrystallization, as co-crystallization is common.

  • Protodeboronation Product: Anisole.

    • Removal: Vacuum drying (Anisole is volatile).

Process Workflow Diagram

ProcessFlow Rxn Suzuki Coupling Reaction Workup Aqueous Workup (Remove Boronic Acids) Rxn->Workup Scavenge Pd Scavenging (Silica-Thiol / Carbon) Workup->Scavenge Dry Evaporate to Oil/Solid Scavenge->Dry Recrys Recrystallization (MeOH, -20°C) Dry->Recrys Filter Cold Filtration & Hexane Wash Recrys->Filter Final Pure 2,3'-DMB (>99.5%) Filter->Final

Figure 2: End-to-end purification workflow from reaction mixture to isolated high-purity solid.

References

  • Suzuki-Miyaura Coupling & Impurity Profiles

    • Lehmler, H. J., & Robertson, L. W. (2001).[2][3] Synthesis of polychlorinated biphenyls (PCBs) and their metabolites with a modified Suzuki-coupling. Chemosphere.

    • Relevance: Establishes the standard impurity profile (homocoupling vs. cross-coupling) for methoxy-biphenyl synthesis.
  • Crystallization of Low-Melting Aromatics

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
    • Relevance: Authoritative text on handling "oiling out" phenomena in pharmaceutical intermedi
  • Physical Properties of Methoxy Biphenyls

    • National Institute of Standards and Technology (NIST).
    • Relevance: Verification of melting point trends in asymmetrical vs. symmetrical biphenyls.

Sources

Reference Data & Comparative Studies

Validation

13C NMR Spectral Analysis of 2,3'-Dimethoxybiphenyl: A Comparative Guide

Executive Summary & Core Directive This guide provides a technical analysis of the 13C NMR spectrum of 2,3'-dimethoxybiphenyl , a non-symmetrical biaryl scaffold frequently encountered in drug discovery (e.g., as an inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of the 13C NMR spectrum of 2,3'-dimethoxybiphenyl , a non-symmetrical biaryl scaffold frequently encountered in drug discovery (e.g., as an intermediate in the synthesis of phenanthridine alkaloids or liquid crystals).

Unlike its symmetrical isomers (2,2'-, 3,3'-, or 4,4'-dimethoxybiphenyl), which exhibit simplified spectra due to chemical equivalence, 2,3'-dimethoxybiphenyl presents a complex spectral fingerprint characterized by non-equivalence of the two aromatic rings. This guide focuses on distinguishing this specific isomer from potential homocoupling impurities (2,2' and 3,3' isomers) often formed during Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis & Isolation Context

To ensure the spectral data discussed is contextually relevant, we must first establish the origin of the sample. The 2,3'-isomer is typically synthesized via a cross-coupling reaction where regioselectivity is critical.

Synthesis Workflow (Suzuki-Miyaura Coupling)
  • Reactants: 2-Bromoanisole + 3-Methoxyphenylboronic acid.

  • Catalyst: Pd(PPh3)4 or Pd(OAc)2/SPhos.

  • Solvent: Toluene/Water or DME/Water.

  • Critical Impurity Check: Homocoupling of the boronic acid leads to 3,3'-dimethoxybiphenyl ; homocoupling of the halide leads to 2,2'-dimethoxybiphenyl .

NMR Sample Preparation
  • Solvent: CDCl3 (Deuterated Chloroform) is the standard.

    • Note: CDCl3 triplet appears at 77.16 ppm .

  • Concentration: ~10-20 mg in 0.6 mL solvent for optimal S/N ratio in 13C experiments.

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for 13C).[1][2][3][4][5]

    • Scans: Minimum 512-1024 scans to resolve quaternary carbons.

    • Pulse Sequence: Proton-decoupled (COM or CPD).

Spectral Analysis & Assignment

The 13C NMR spectrum of 2,3'-dimethoxybiphenyl is defined by the lack of symmetry . You will observe distinct signals for almost every carbon atom, unlike the symmetrical isomers where the signal count is halved.

Predicted Chemical Shift Logic

The spectrum can be deconstructed into two distinct "zones" corresponding to the two non-equivalent rings. We apply substituent additivity rules based on 2-methoxybiphenyl (Ring A) and 3-methoxybiphenyl (Ring B).

Ring A (2-Methoxy-substituted)
  • C2 (Ipso-OMe): The most deshielded signal on this ring, typically ~156–157 ppm .

  • C1 (Ipso-Phenyl): Quaternary carbon, ~130–132 ppm .

  • C3 (Ortho to OMe): Shielded by the ortho-methoxy group, ~111–112 ppm .

Ring B (3'-Methoxy-substituted)
  • C3' (Ipso-OMe): Distinct from C2, typically more deshielded, ~159–160 ppm .

  • C1' (Ipso-Phenyl): Quaternary carbon, ~139–140 ppm .

  • C2' (Ortho to OMe, between substituents): Highly shielded, ~112–113 ppm .

  • C4' (Ortho to OMe, Para to Phenyl): ~113–114 ppm .

Key Diagnostic Peaks (Comparison)
Carbon Type2,3'-Dimethoxybiphenyl (Target)2,2'-Dimethoxybiphenyl (Impurity)4,4'-Dimethoxybiphenyl (Reference)
Symmetry None (C1 ≠ C1')C2 (Axis of symmetry)C2 (Axis of symmetry)
Methoxy (-OCH3) 2 distinct peaks (~55.3, 55.5 ppm)1 peak (~55.8 ppm)1 peak (~55.3 ppm)
C-O (Aromatic) 2 distinct peaks (~156.5, 159.8 ppm)1 peak (~157.1 ppm)1 peak (~158.7 ppm)
Total Ar-C Signals ~12 unique signals 6 unique signals 4 unique signals

Critical Insight: The presence of two distinct methoxy carbon signals in the 55-56 ppm region is the fastest way to confirm the asymmetry of the 2,3'-isomer. If you see only one strong methoxy peak, your sample is likely a symmetrical homocoupling impurity.

Visualizing the Structural & Spectral Logic

The following diagram illustrates the synthesis pathway and the spectral divergence between the target product and potential impurities.

G Reactant1 2-Bromoanisole (Ring A Precursor) Reaction Suzuki Coupling (Pd Catalyst) Reactant1->Reaction Reactant2 3-Methoxyphenylboronic Acid (Ring B Precursor) Reactant2->Reaction Target 2,3'-Dimethoxybiphenyl (Target) Reaction->Target Impurity1 2,2'-Dimethoxybiphenyl (Homocoupling A-A) Reaction->Impurity1 Side Rxn Impurity2 3,3'-Dimethoxybiphenyl (Homocoupling B-B) Reaction->Impurity2 Side Rxn SpecTarget Spectrum: Asymmetrical 2 x OMe Peaks ~12 Ar-C Peaks Target->SpecTarget SpecImpurity Spectrum: Symmetrical 1 x OMe Peak ~6 Ar-C Peaks Impurity1->SpecImpurity Impurity2->SpecImpurity

Caption: Flowchart demonstrating the origin of the 2,3'-isomer and the spectral logic used to distinguish it from symmetrical impurities.

Detailed Data Comparison

The following table synthesizes literature data for relevant methoxybiphenyls to serve as a reference for assignment.

AssignmentCarbon EnvironmentChemical Shift (δ ppm, CDCl3)
Methoxy Groups -OCH355.2 - 55.6 (Two peaks for 2,3'-isomer)
Ring A (C-O) C2 (Quaternary)156.4 (Ref: 2-methoxybiphenyl)
Ring B (C-O) C3' (Quaternary)159.9 (Ref: 3-methoxybiphenyl)
Ring A (Ipso) C1 (Quaternary)130.8
Ring B (Ipso) C1' (Quaternary)139.5
Aromatic CH Ortho/Meta/ParaComplex multiplet region 111.0 – 130.0

Note: Values for Ring A and Ring B are derived from the spectra of 2-methoxybiphenyl and 3-methoxybiphenyl respectively, which serve as the additive components for the 2,3'-isomer [1, 2].

Why this matters for Drug Development:

In medicinal chemistry, the biaryl twist angle affects potency.

  • 2,2'-isomer: Highly twisted (non-planar) due to steric clash of ortho-methoxy groups.

  • 2,3'-isomer: Moderately twisted.

  • 4,4'-isomer: More planar.

  • NMR Evidence: The chemical shift of the ortho carbons is sensitive to this twist angle (shielding effects). The 2,3' isomer's lack of symmetry allows researchers to probe these steric environments independently on each ring.

References

  • Beilstein Journals. (2012). Metal-free synthesis of biarenes via photoextrusion in di(tri)aryl phosphates. Beilstein J. Org.[5][6] Chem. Retrieved February 6, 2026, from [Link]

  • SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl 13C NMR. Wiley Science Solutions. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. RSC Advances. Retrieved February 6, 2026, from [Link]

Sources

Comparative

Guide to FTIR Spectral Fingerprints: 1,1'-Biphenyl, 2,3'-dimethoxy-

Executive Summary: The Isomer Challenge In the synthesis of biaryl scaffolds—crucial for liquid crystals and lignin-model compounds—1,1'-Biphenyl, 2,3'-dimethoxy- presents a unique analytical challenge. Unlike its highly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of biaryl scaffolds—crucial for liquid crystals and lignin-model compounds—1,1'-Biphenyl, 2,3'-dimethoxy- presents a unique analytical challenge. Unlike its highly symmetrical analog 4,4'-dimethoxybiphenyl , the 2,3'-isomer possesses an unsymmetrical "ortho-meta" linkage.

This guide provides a definitive framework for distinguishing the 2,3'-isomer using Fourier Transform Infrared (FTIR) spectroscopy. By focusing on the fingerprint region (1500–600 cm⁻¹) , researchers can reliably validate regioselectivity in Suzuki-Miyaura coupling reactions without immediate recourse to expensive NMR time.

Structural Architecture & Vibrational Theory

To interpret the spectrum, one must understand the molecule as two distinct vibrational domains linked by a single bond.

A. The "Ortho" Ring (2-methoxy)
  • Steric Twist: The methoxy group at the 2-position creates steric hindrance with the protons of the opposing ring. This forces the biphenyl system out of planarity (dihedral angle > 40°), reducing

    
    -conjugation compared to planar analogs.
    
  • Spectral Consequence: The

    
     aromatic stretching frequencies shift slightly higher due to reduced conjugation, and the C-H out-of-plane (OOP) bending follows the 1,2-disubstitution  pattern.
    
B. The "Meta" Ring (3'-methoxy)
  • Electronic Effect: The methoxy group at the 3'-position acts primarily through induction (

    
    -withdrawal) and resonance (
    
    
    
    -donation), but without the steric bulk of the ortho-position.
  • Spectral Consequence: This ring exhibits the characteristic 1,3-disubstitution pattern (three adjacent hydrogens).

Comparative Analysis: 2,3'-Isomer vs. Alternatives

This section contrasts the target molecule with its most common synthetic byproducts/alternatives.

Comparative Spectral Data Table
Spectral FeatureTarget: 2,3'-Dimethoxybiphenyl Alt 1: 4,4'-Dimethoxybiphenyl Alt 2: Unsubstituted Biphenyl
Symmetry

(Asymmetric)

or

(Highly Symmetric)

(Planar/Twisted)
C-H Stretch (Alkane) 2835, 2940 cm⁻¹ (Distinct

for

)
2835, 2940 cm⁻¹ (Often sharper due to symmetry)Absent
C-O Stretch (Ether) 1260, 1040 cm⁻¹ (Broad/Split due to non-equivalent environments)1250, 1035 cm⁻¹ (Single, intense bands)Absent
Ring C=C Stretch 1595, 1480 cm⁻¹ (Multiple bands due to inequivalence)~1608, 1500 cm⁻¹ (Simplified pattern)1480, 1430 cm⁻¹
Fingerprint (OOP C-H) 750 cm⁻¹ (Ortho) & 780, 690 cm⁻¹ (Meta)820–830 cm⁻¹ (Strong Para band only)730, 695 cm⁻¹ (Mono)
Key Differentiator: The "Fingerprint" Region

The most critical failure point in QC is confusing the 2,3'-isomer with the 4,4'-isomer.

  • 4,4'-Dimethoxy: Shows a dominant, singular strong band near 825 cm⁻¹ (two adjacent Hydrogens).

  • 2,3'-Dimethoxy: Shows a complex multiplet. You must observe the 740–760 cm⁻¹ (four adjacent hydrogens on the ortho ring) AND the 780/690 cm⁻¹ (three adjacent hydrogens on the meta ring) bands.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a spectrum with sufficient resolution to resolve the ortho/meta splitting.

Method: Attenuated Total Reflectance (ATR)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Procedure
  • System Blank: Clean crystal with isopropanol. Collect background spectrum (air). Validation: Ensure no peaks >0.5% T in C-H region.

  • Sample Prep: Place ~5 mg of solid 2,3'-dimethoxybiphenyl on the crystal.

  • Contact Pressure: Apply pressure using the anvil until the force gauge reads 80–100 (manufacturer units). Causality: Poor contact results in weak intensities and "derivative-shaped" peaks.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply ATR Correction (if comparing to transmission library data). Baseline correct only if necessary.

Decision Logic for Isomer Identification

The following diagram illustrates the logical pathway to confirm the 2,3'-isomer identity against common alternatives.

IsomerID Start Unknown Biaryl Sample CheckEther Check 1250 & 1040 cm⁻¹ (C-O Stretch) Start->CheckEther IsBiphenyl Result: Unsubstituted Biphenyl (No Methoxy) CheckEther->IsBiphenyl Absent CheckOOP Analyze Fingerprint (850 - 650 cm⁻¹) CheckEther->CheckOOP Present (Strong) ParaPath Strong peak @ ~825 cm⁻¹ only (2 adj H) CheckOOP->ParaPath Pattern A OrthoMetaPath Peaks @ ~750 cm⁻¹ (4 adj H) AND ~690/780 cm⁻¹ (3 adj H) CheckOOP->OrthoMetaPath Pattern B Result44 Identity Confirmed: 4,4'-Dimethoxybiphenyl ParaPath->Result44 Result23 Identity Confirmed: 2,3'-Dimethoxybiphenyl OrthoMetaPath->Result23

Figure 1: Spectral Decision Tree for differentiating dimethoxybiphenyl isomers based on C-H Out-of-Plane bending patterns.

Application in Drug Development

Polymorph Screening

2,3'-dimethoxybiphenyl derivatives often exhibit polymorphism due to the rotational freedom of the biaryl bond.

  • Protocol: Use the C-O stretching band (1260 cm⁻¹) as a marker. In crystalline lattice packing, this band often splits or shifts by 2–5 cm⁻¹ between polymorphs due to differing intermolecular hydrogen bonding or dipole interactions.

Reaction Monitoring (Suzuki Coupling)

When synthesizing 2,3'-dimethoxybiphenyl from 2-bromoanisole and 3-methoxyphenylboronic acid:

  • Reactant Tracking: Monitor the disappearance of the B-O stretch (~1350 cm⁻¹) from the boronic acid.

  • Product Formation: Monitor the appearance of the 750 cm⁻¹ (Ortho) band, which is distinct from the starting material's monosubstituted pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Standard reference for Biphenyl IR data).

  • Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 3065 (Anisole) and related Biphenyls. AIST Japan. Retrieved from [Link] (Primary database for comparative methoxy-benzene spectra).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. [Link] (Context for synthesis and byproduct analysis).

Validation

Comparative Oxidative Stability of Methoxy-Substituted Biphenyls

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summary In drug discovery and materials science, the biphenyl scaffold is a privileged structure....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

In drug discovery and materials science, the biphenyl scaffold is a privileged structure. However, the introduction of methoxy substituents—common for tuning lipophilicity and solubility—drastically alters the oxidative profile of the molecule. This guide provides a technical comparison of the oxidative stability of methoxy-substituted biphenyls, specifically differentiating between metabolic oxidation (enzymatic clearance) and chemical/electrochemical oxidation (environmental/synthetic stability).

Key Takeaway: While methoxy groups generally activate the biphenyl core toward chemical oxidation (lowering oxidation potential), they simultaneously introduce a metabolic "soft spot" (O-demethylation) primarily mediated by CYP1A2 and CYP3A4. This duality—chemically reactive yet metabolically labile—requires precise structural optimization during lead generation.

Mechanistic Foundation: The Electronic & Steric Landscape

To predict stability, one must understand the underlying electronic perturbations caused by the methoxy group (


).
Electronic Effects

The methoxy group is a strong Electron Donating Group (EDG) by resonance (+M) but a weak electron-withdrawing group by induction (-I). In the biphenyl system, the +M effect dominates, increasing the electron density of the aromatic ring.

  • Impact: This makes the ring more susceptible to electrophilic attack (chemical oxidation) and lowers the ionization potential.

  • Comparison:

    
     in terms of electron richness.
    
Steric Torsion (The Ortho Effect)

The stability of the radical cation formed during oxidation depends on charge delocalization across both rings.

  • 4-Methoxybiphenyl: Planar-accessible conformation allows full delocalization. Result: Lower oxidation potential (easier to oxidize).

  • 2-Methoxybiphenyl: The ortho substituent forces the two phenyl rings to twist out of coplanarity to minimize steric clash. This breaks

    
    -conjugation. Result:  Higher oxidation potential (harder to oxidize) compared to the para isomer, despite the electronic donation.
    

Comparative Analysis: Metabolic vs. Chemical Stability

Metabolic Stability (Human Liver Microsomes)

In a biological context, oxidative stability is defined by resistance to Cytochrome P450 (CYP) metabolism. Methoxy-biphenyls are classic substrates for O-demethylation .

  • Primary Pathway: CYP-mediated oxidation of the methoxy carbon to a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the corresponding phenol.

  • Key Isoforms: CYP1A2 (planar active site prefers 4-methoxybiphenyl) and CYP3A4 .

  • Stability Ranking:

    • Unsubstituted Biphenyl: High Stability (requires ring hydroxylation, slower).

    • 2-Methoxybiphenyl: Moderate Stability (Steric hindrance reduces CYP1A2 binding affinity).

    • 4-Methoxybiphenyl: Low Stability (Rapid O-demethylation; high intrinsic clearance).

Electrochemical Stability (Anodic Oxidation)

In materials applications (e.g., redox flow batteries, organic synthesis), stability is defined by the anodic oxidation potential (


) and the reversibility of the electron transfer.
  • Mechanism: Single electron transfer (SET) generates a radical cation.

  • Fate of Radical Cation:

    • Dilute conditions: Nucleophilic attack (e.g., by water/solvent).

    • Concentrated conditions:[1][2][3][4][5] Radical-radical coupling (dimerization) to form conductive oligomers (e.g., poly(methoxy-phenylene)).

  • Stability Ranking (Resistance to Oxidation):

    • Unsubstituted Biphenyl:

      
       (Most Stable).
      
    • 2-Methoxybiphenyl:

      
       (Destabilized radical cation due to twist).
      
    • 4-Methoxybiphenyl:

      
       (Least Stable; easiest to oxidize).
      
Data Summary Table
CompoundStructureMetabolic Liability (Human)Primary MetaboliteApprox. Anodic

(V vs SCE)
Dominant Electronic Effect
Biphenyl UnsubstitutedLow (Ring Hydroxylation)4-Hydroxybiphenyl~1.85 VNeutral
4-Methoxybiphenyl Para-substitutedHigh (O-Demethylation)4-Hydroxybiphenyl~1.45 VResonance (+M) Stabilization of Radical
2-Methoxybiphenyl Ortho-substitutedModerate (Steric hindrance)2-Hydroxybiphenyl~1.65 VSteric Inhibition of Resonance

Visualizing the Pathways

Metabolic Oxidation Pathway (CYP450)

The following diagram illustrates the critical O-demethylation pathway mediated by CYP1A2/3A4.

MetabolicPathway Substrate 4-Methoxybiphenyl Intermediate [Hemiacetal Intermediate] Unstable Substrate->Intermediate Oxidation (C-H abstraction) CYP CYP1A2 / CYP3A4 (NADPH + O2) CYP->Intermediate Product 4-Hydroxybiphenyl Intermediate->Product Spontaneous Collapse Byproduct Formaldehyde (HCHO) Intermediate->Byproduct

Caption: Figure 1. The oxidative O-demethylation pathway of 4-methoxybiphenyl mediated by human Cytochrome P450 enzymes.

Electrochemical Oxidation Mechanism

This diagram details the anodic oxidation leading to radical cation formation and subsequent dimerization.

ElectrochemPathway Start 4-Methoxybiphenyl (Neutral) Radical Radical Cation (Resonance Stabilized) Start->Radical Oxidation (Eox ~1.45V) Anode Anode Surface (-1 e-) Anode->Radical Coupling Radical-Radical Coupling (Dimerization) Radical->Coupling Diffusion Control Polymer 4,4'-Dimethoxy-biphenyl Dimer (or Polymer) Coupling->Polymer -2H+

Caption: Figure 2. Anodic oxidation mechanism showing the formation of the reactive radical cation and subsequent dimerization.

Experimental Protocols (Self-Validating)

Protocol A: Microsomal Stability Assay (Metabolic)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the methoxy-biphenyl.
  • Preparation: Prepare a 10 mM stock of the test compound (e.g., 4-methoxybiphenyl) in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Reaction:

    • Pre-incubate HLM and substrate (1 µM final conc) at 37°C for 5 mins.

    • Initiate: Add NADPH solution.

    • Timepoints: Aliquot 50 µL at 0, 5, 15, 30, and 60 mins.

  • Termination: Quench immediately into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS monitoring the parent transition.

  • Validation: Plot

    
     vs. time. A linear decay (
    
    
    
    ) confirms first-order kinetics.
Protocol B: Cyclic Voltammetry (Chemical Stability)

Objective: Determine the oxidation potential (


) to assess environmental stability.
  • Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl or SCE).

  • Solvent System: Anhydrous Acetonitrile (

    
    ) with 0.1 M Tetrabutylammonium Hexafluorophosphate (
    
    
    
    ) as supporting electrolyte.
  • Sample: Dissolve methoxy-biphenyl to 1.0 mM concentration.

  • Procedure:

    • Purge solution with Argon for 10 mins to remove oxygen.

    • Scan from 0.0 V to +2.0 V at a rate of 100 mV/s.

    • Perform Ferrocene internal standard spike at the end for calibration.

  • Interpretation:

    • Identify the anodic peak current (

      
      ) and potential (
      
      
      
      ).[6][7]
    • Irreversibility Check: Lack of a return cathodic wave indicates the radical cation is unstable and has reacted (likely dimerization).

References

  • BenchChem. (2025). Benchmarking the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol against other biphenyl compounds. 8

  • National Institutes of Health (NIH). (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. 9

  • MDPI. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? 10

  • Beilstein Journals. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation. 11

  • ResearchGate. (2025). The anodic reactivity of 4,4′-dimethoxychalcone: a synthetic and mechanistic investigation. 12

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Characterization of 2,3'-Dimethoxybiphenyl Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount. For a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount. For a molecule like 2,3'-dimethoxybiphenyl, a structural motif present in various biologically active compounds, even trace impurities can significantly impact downstream reactions, biological activity, and ultimately, the safety and efficacy of a potential therapeutic. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of 2,3'-dimethoxybiphenyl purity. Drawing upon established analytical principles and field-proven insights, we will explore the causality behind experimental choices, present self-validating protocols, and offer a clear comparison to alternative methods.

The Criticality of Purity for 2,3'-Dimethoxybiphenyl

2,3'-Dimethoxybiphenyl serves as a key building block in organic synthesis. Its purity is not a mere quality control metric; it is a critical parameter that dictates the success of subsequent synthetic transformations and the integrity of research outcomes. Potential impurities, often remnants of the synthetic route, can include starting materials, regioisomers, or byproducts from side reactions. For instance, in a typical Suzuki or Ullmann coupling synthesis, common impurities might include homocoupled products of the starting materials, unreacted precursors, or isomeric biphenyls.[1][2] The presence of these impurities can lead to:

  • Reduced yield in subsequent reactions: Impurities can consume reagents or poison catalysts.

  • Formation of undesired side products: Impurities can react alongside the desired compound, leading to a complex product mixture that is difficult to purify.

  • Inaccurate biological screening results: An impure compound can exhibit off-target effects or misleading activity.

  • Regulatory hurdles: In drug development, a well-characterized and highly pure active pharmaceutical ingredient (API) is a non-negotiable requirement.

Given these stakes, a robust and reliable analytical method for purity determination is essential. GC-MS stands out as a powerful technique for this purpose due to its high resolving power and definitive identification capabilities.

GC-MS Methodology for Purity Determination: A Self-Validating System

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation prowess of gas chromatography with the structural elucidation power of mass spectrometry, making it an ideal tool for separating and identifying volatile and semi-volatile compounds in a mixture.[3] A properly developed and validated GC-MS method provides a self-validating system for purity assessment.

Experimental Protocol: GC-MS Analysis of 2,3'-Dimethoxybiphenyl

This protocol is a robust starting point and should be optimized and validated for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Objective: To dissolve the sample in a suitable solvent for injection into the GC.

  • Procedure:

    • Accurately weigh approximately 10 mg of the 2,3'-dimethoxybiphenyl sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity solvent such as dichloromethane or ethyl acetate.[4] Ensure the solvent does not co-elute with the analyte or any expected impurities.

    • Dilute to the mark with the chosen solvent to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of column and temperature program is critical for achieving good separation of the main component from potential impurities. A non-polar or medium-polarity column is typically suitable for biphenyl compounds.[5][6]

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust, and versatile non-polar column suitable for a wide range of organic compounds.[5][6]
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.[5]
Inlet Temperature 250 °CEnsures complete volatilization of the sample without thermal degradation.
Injection Volume 1 µL in splitless modeMaximizes the transfer of the sample to the column for trace impurity analysis.
Oven Temperature Program Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minThis gradient allows for the separation of compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Quadrupole Temperature 150 °CMaintains stable mass filtering.
Scan Range 50-500 m/zCovers the expected mass range of 2,3'-dimethoxybiphenyl and its likely impurities.

3. Data Analysis and Interpretation:

  • Purity Calculation: The purity of the 2,3'-dimethoxybiphenyl is typically determined by area percent normalization. This assumes that all components of the mixture have a similar response factor in the mass spectrometer, which is a reasonable approximation for structurally similar impurities.

    • Purity (%) = (Area of 2,3'-dimethoxybiphenyl peak / Total area of all peaks) x 100

  • Impurity Identification: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) and to the spectrum of the main component to tentatively identify its structure. The fragmentation pattern can provide clues about the nature of the impurity (e.g., loss of a methyl group, presence of an additional methoxy group).

Workflow for GC-MS Purity Analysis of 2,3'-Dimethoxybiphenyl

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter prep2->prep3 gcms Inject into GC-MS prep3->gcms Prepared Sample sep Chromatographic Separation gcms->sep det Mass Spectrometric Detection sep->det integ Peak Integration det->integ Raw Data ident Impurity Identification integ->ident quant Purity Calculation integ->quant report report quant->report Final Purity Report

Caption: A streamlined workflow for the GC-MS characterization of 2,3'-dimethoxybiphenyl purity.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not the only method for assessing the purity of organic compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used.[7][8] The choice of technique depends on the specific properties of the analyte and the information required.

FeatureGC-MSHPLCNMR Spectroscopy
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV or other detectorsAbsorption of radiofrequency by atomic nuclei in a magnetic field
Sample Volatility RequiredNot requiredNot required
Sensitivity Very high (ppm to ppb)High (ppm)Moderate (low % levels)[9]
Resolution of Isomers Excellent for volatile isomersGood, depends on column and mobile phaseExcellent for structural isomers, can distinguish stereoisomers with chiral agents
Structural Information High (mass fragmentation pattern)Limited (unless coupled to MS)[8]Very high (detailed molecular structure)[8]
Quantification Good (area percent, external/internal standards)Excellent (with appropriate standards)Excellent (absolute quantification with internal standard)
Speed Fast to moderate[10]Moderate to slow[10]Fast to moderate
Cost Moderate to highModerateHigh
Best For Volatile and semi-volatile compounds, trace impurity identificationNon-volatile and thermally labile compounds, routine purity checksStructural elucidation, quantification of major components, identifying unknown structures

Decision Logic for Analytical Method Selection

Method_Selection start Purity Analysis of 2,3'-Dimethoxybiphenyl volatile Is the compound and its impurities volatile? start->volatile nmr NMR start->nmr For structural confirmation gcms GC-MS volatile->gcms Yes hplc HPLC volatile->hplc No gcms_adv High sensitivity Excellent isomer separation Structural info from MS gcms->gcms_adv hplc_adv Good for non-volatile impurities Robust quantification hplc->hplc_adv nmr_adv Absolute quantification Definitive structural info nmr->nmr_adv

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Hypothetical Experimental Data: A Comparative Scenario

To illustrate the practical application of these techniques, consider a hypothetical scenario where 2,3'-dimethoxybiphenyl is sourced from three different fictional suppliers (A, B, and C) and analyzed by GC-MS.

Table 1: Hypothetical GC-MS Purity Analysis of 2,3'-Dimethoxybiphenyl from Different Suppliers

SupplierRetention Time of Main Peak (min)Purity by Area %Identified Impurities (Retention Time, Tentative ID, Area %)
A 12.5499.85%10.21 min, 2-methoxyphenol, 0.08%11.89 min, 3-methoxyphenol, 0.07%
B 12.5598.50%12.68 min, 2,2'-dimethoxybiphenyl, 0.75%13.02 min, 3,3'-dimethoxybiphenyl, 0.75%
C 12.5399.20%10.20 min, 2-methoxyphenol, 0.30%14.50 min, Unidentified (m/z suggests triphenyl derivative), 0.50%

Interpretation of Hypothetical Data:

  • Supplier A: Provides the highest purity material with only trace amounts of what appear to be unreacted starting materials.

  • Supplier B: The material has a lower purity due to the presence of isomeric dimethoxybiphenyls. This suggests a less selective synthesis or inadequate purification. GC-MS is particularly adept at separating these closely related isomers.

  • Supplier C: While the purity is relatively high, a significant unknown impurity is present. The mass spectrum would be crucial for proposing a structure for this impurity, which could be a byproduct from a side reaction.

Conclusion and Recommendations

For the comprehensive purity characterization of 2,3'-dimethoxybiphenyl, GC-MS is the recommended frontline technique . Its high sensitivity, excellent resolving power for isomers, and definitive identification capabilities provide a robust and trustworthy assessment of sample purity. While HPLC is a viable alternative, especially for non-volatile impurities, it may not offer the same level of isomer separation and structural information without being coupled to a mass spectrometer. NMR spectroscopy serves as an invaluable orthogonal technique for absolute quantification and definitive structural confirmation of the main component and any major impurities.

Ultimately, a multi-technique approach, leveraging the strengths of GC-MS, HPLC, and NMR, provides the most complete and reliable picture of a compound's purity, ensuring the quality and integrity of research and development endeavors.

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Retrieved from [Link]

  • Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation - ResearchGate. (n.d.). Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - MDPI. (n.d.). Retrieved from [Link]

  • Orthogonal Comparison of GC-MS and 1 H NMR Spectroscopy for Short Chain Fatty Acid Quantitation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.). Retrieved from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022). Retrieved from [Link]

  • A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed. (n.d.). Retrieved from [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization | LCGC International. (2026). Retrieved from [Link]

  • Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control.pdf. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1,1'-Biphenyl, 2,3'-dimethoxy- proper disposal procedures

The following guide details the proper disposal procedures for 1,1'-Biphenyl, 2,3'-dimethoxy- (also known as 2,3'-Dimethoxybiphenyl). Executive Summary: Immediate Action Plan Classification: Hazardous Chemical Waste (Non...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1,1'-Biphenyl, 2,3'-dimethoxy- (also known as 2,3'-Dimethoxybiphenyl).

Executive Summary: Immediate Action Plan

  • Classification: Hazardous Chemical Waste (Non-Halogenated Organic).

  • Primary Hazard: Aquatic Toxicity (Do not release to drains/sewer).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Store away from strong oxidizers.

Chemical Profile & Hazard Identification

Before handling waste, you must validate the material's properties to ensure compatibility with your waste stream. 1,1'-Biphenyl, 2,3'-dimethoxy- is a substituted biphenyl ether. While it is not a Polychlorinated Biphenyl (PCB) and does not fall under TSCA PCB regulations (40 CFR Part 761), it shares the biphenyl core's environmental persistence and toxicity.

PropertyDescription
Physical State Solid (Crystalline powder or chunks)
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol)
GHS Classification Aquatic Acute 1 (H400) , Aquatic Chronic 1 (H410) , Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)
RCRA Status (US) Not P- or U-listed, but regulated as Characteristic Waste if it exhibits toxicity or ignitability, or generally as "Non-RCRA Regulated Hazardous Waste" depending on state rules.
Waste Code (EU) 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances)

Critical Safety Note: Biphenyl derivatives are highly toxic to aquatic organisms (Daphnia magna, fish). Zero discharge to municipal sewage systems is mandatory.

Disposal Decision Tree

Use the following logic flow to determine the correct waste stream for your specific situation.

DisposalFlow Start Start: Identify Waste Form Form Is the waste Solid or Liquid? Start->Form Solid Solid Waste (Pure Substance, Contaminated Wipes) Form->Solid Liquid Liquid Waste (Dissolved in Solvent) Form->Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Organic' Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) SolventCheck->Halogenated StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste Halogenated->StreamB No Final Final Disposal: High-Temp Incineration StreamA->Final StreamB->Final SolidContainer->Final

Figure 1: Logical decision tree for segregating 1,1'-Biphenyl, 2,3'-dimethoxy- waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

If you have expired or surplus solid material:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "1,1'-Biphenyl, 2,3'-dimethoxy-".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same waste container, as biphenyl ethers can react exothermically.

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)

If the chemical is dissolved in a solvent (e.g., from a reaction workup):

  • Identify the Solvent:

    • If DCM/Chloroform: Pour into the Halogenated Organic Waste carboy.

    • If Acetone/Methanol/Ethyl Acetate: Pour into the Non-Halogenated Organic Waste carboy.

  • Concentration Limits: If the concentration of the biphenyl derivative is high (>5%), ensure the waste tag explicitly lists "Dimethoxybiphenyl" to alert the disposal facility of high organic content.

  • Rinsing: Triple-rinse any empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.

Scenario C: Contaminated Debris (Sharps, Wipes, PPE)[3]
  • Gloves/Paper Towels: Place in a clear hazardous waste bag (often designated for "Chemically Contaminated Debris"). Do not throw in regular trash.

  • Syringes/Needles: Dispose of in a rigid red sharps container. Label the container "Contaminated with Organic Chemicals".

Spill Management Protocol

Minor Spill (< 10 g or < 100 mL)

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Gently cover with a paper towel to prevent dust dispersal. Sweep up carefully using a brush and dustpan dedicated to chemical waste.

    • Liquid: Dike the spill with absorbent pads or vermiculite.

  • Cleanup:

    • Place all spilled material and absorbents into a heavy-duty plastic bag.

    • Wipe the surface with soap and water; collect the wipes in the same bag.

    • Seal the bag, place it inside a rigid container, and label it as Hazardous Waste .

Major Spill (> 100 g or > 1 L)

  • Evacuate: Clear the immediate area.

  • Ventilate: If safe, open fume hood sashes to max flow or increase room ventilation.

  • Contact: Call your facility's EHS (Environmental Health & Safety) emergency line immediately.

Regulatory Compliance (US & EU)

  • United States (RCRA):

    • This material is generally classified as Non-RCRA Regulated unless it exhibits a characteristic (Ignitability D001, Toxicity D004-D043). However, best practice dictates managing it as hazardous waste due to aquatic toxicity.

    • EPA Waste Code: If mixed with spent solvents, use codes F002 (Halogenated) or F003 (Non-halogenated ignitable).

  • European Union (EWC):

    • Classify under 16 05 06 *: Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.

References

  • PubChem. (n.d.). 2,3-Dimethoxyphenol (Isomer Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • University of Cambridge. (2022). Disposal of Chemical Waste.[1][2][3][4] Safety Office. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,1'-Biphenyl, 2,3'-dimethoxy-

Topic: Personal Protective Equipment & Handling Guide for 1,1'-Biphenyl, 2,3'-dimethoxy- (CAS 54625-23-3) Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Chemical Safety Officers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1,1'-Biphenyl, 2,3'-dimethoxy- (CAS 54625-23-3) Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Chemical Safety Officers

Executive Summary: Immediate Action Card

Compound: 1,1'-Biphenyl, 2,3'-dimethoxy- CAS: 54625-23-3 Risk Profile: Irritant / Aquatic Toxin (Structural Analog Protocol) Critical Hazard: Severe eye/skin irritation and potential respiratory tract inflammation. High toxicity to aquatic life with long-lasting effects.[1][2][3] Immediate Response:

  • Skin Contact: Wash with soap/water for 15 min. Do NOT use solvents (ethanol/acetone) to wash skin; they increase absorption.

  • Spill (Solid): Dampen with inert oil/glycol to suppress dust, then sweep.

  • Spill (Solution): Absorb with vermiculite. Do not flush to drain.

Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I approach this molecule not just as a "chemical" but as a lipophilic aromatic system. The 2,3'-dimethoxy substitution pattern increases electron density on the biphenyl rings compared to the parent biphenyl, potentially altering its metabolic activation but retaining the core lipophilicity that drives skin permeation.

Why this matters for PPE:

  • Lipophilicity: This compound will readily cross the dermal barrier. Standard latex gloves are insufficient; they swell and degrade upon contact with aromatic ethers.

  • Dust Potential: If solid, the crystalline micro-fines are electrostatically active and will cling to standard lab coats.

  • Aquatic Persistence: The biphenyl core is resistant to rapid biodegradation. All waste streams must be segregated from municipal water.

Hazard Classification (GHS Standards)
Hazard ClassCategoryH-StatementCausality
Skin Irritation Cat 2H315Dermal absorption/defatting of skin lipids.[3]
Eye Irritation Cat 2AH319Mechanical and chemical irritation of mucous membranes.
STOT - SE Cat 3H335Inhalation of dust triggers respiratory inflammation.
Aquatic Toxicity Cat 1H410Bioaccumulation potential in aquatic organisms.

PPE Selection Matrix

This matrix moves beyond "wear gloves" to specific material science compatibility.

Glove Selection Protocol
  • Primary Recommendation: Nitrile (High Grade) .

  • Secondary Recommendation: Laminate Film (Silver Shield) for prolonged immersion.

  • Contraindicated: Latex (Rapid permeation).

TaskExposure TimeGlove TypeThickness (mil)Rationale
Weighing (Solid) < 15 minNitrile4-5 milGood dust barrier; adequate splash protection.
Synthesis/Solubilization 30-60 minDouble NitrileOuter: 5 milInner: 4 milSolvent carrier (e.g., DCM, THF) drives permeation. Double layer provides breakthrough buffer.
Spill Cleanup IndefiniteButyl or Laminate> 15 milHigh chemical resistance required for bulk exposure.
Respiratory & Body Protection[2][4]
  • Respiratory: If working outside a fume hood (not recommended), use a P95/P100 particulate respirator . The methoxy groups do not significantly increase volatility, but they do not eliminate sublimation risks during heating.

  • Body: Tyvek® lab coat or sleeve covers recommended during weighing to prevent cuff contamination.

Operational Protocols

A. Receipt & Storage Logic
  • Receipt: Inspect bottle for "creeping" salts or crystals on the cap, which indicates seal failure.

  • Storage: Store at Room Temperature (15-25°C) , kept dry.

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates). The electron-rich aromatic rings are susceptible to rapid, exothermic oxidation.

B. Weighing & Solubilization (The Critical Step)
  • Context: Most exposure incidents occur here due to static charge on the solid or splashback during dissolution.

Protocol:

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Substituted biphenyls are prone to static flight.

  • Containment: Weigh inside a ductless filtered enclosure or fume hood.

  • Solubilization: Add solvent slowly down the side of the vessel.

    • Note: This compound is soluble in Chloroform, DCM, and Ethyl Acetate.

    • Warning: When dissolving in DCM, the high vapor pressure of the solvent can cause "bumping." Hold the vial away from the face.

C. Experimental Workflow Visualization

G Start Start: Handling 2,3'-Dimethoxybiphenyl StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol: - Fume Hood REQUIRED - Anti-static measures - Single Nitrile Gloves Solid->Weighing Dust Risk Dissolving Solubilization: - Solvent: DCM/EtOAc - Double Nitrile Gloves - Sash at <18 inches Liquid->Dissolving Splash Risk Weighing->Dissolving Reaction Reaction/Usage: - Closed Vessel - Temp Control Dissolving->Reaction Waste Disposal: - Segregated Organic Waste - NO Drain Disposal Reaction->Waste

Figure 1: Operational decision tree for handling 2,3'-dimethoxybiphenyl, emphasizing the transition from solid handling (dust risk) to solution handling (permeation risk).

Emergency Response & Disposal

Spill Response Logic
  • Assess: Is it powder or liquid?

  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize:

    • Powder: Do not dry sweep. Cover with a paper towel dampened with inert solvent (e.g., heptane) or mineral oil to capture dust, then scoop.

    • Liquid: Use vermiculite or sand. Do not use combustible materials like sawdust if oxidizers are present in the lab.

Disposal Strategy

This compound is an Aquatic Chronic 1 hazard.[2]

  • Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Labeling: Must explicitly state "Marine Pollutant" or "Toxic to Aquatic Life" on the waste tag to ensure incineration rather than wastewater treatment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13880564, 2,3'-Dimethoxybiphenyl. Retrieved from [Link]

  • Carl Roth (2023). Biphenyl Handling and Safety Guide. Retrieved from [Link]

  • Kimberly-Clark Professional (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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